6-Bromo-1,3,3-trimethylindolin-2-one
Description
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Properties
IUPAC Name |
6-bromo-1,3,3-trimethylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)8-5-4-7(12)6-9(8)13(3)10(11)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALXSOUNYQHQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-1,3,3-trimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,3,3-trimethylindolin-2-one is a halogenated derivative of the indolinone core structure. The indolinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The introduction of a bromine atom at the 6-position, along with methylation at the nitrogen and the gem-dimethyl substitution at the 3-position, imparts specific physicochemical properties that can modulate a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the known chemical properties of this compound, offering insights into its structure, and potential applications for professionals in drug discovery and development.
Chemical Identity and Core Properties
This compound, identified by the CAS number 1190861-69-8, is a solid at room temperature.[1][2] It is characterized by the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol .[3] The purity of commercially available samples is typically around 97-98%.[2][3] For optimal stability, it is recommended to store the compound in a cool, dry place, sealed from moisture.[1]
Table 1: Core Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1190861-69-8 | [3] |
| Molecular Formula | C₁₁H₁₂BrNO | [3] |
| Molecular Weight | 254.12 g/mol | [3] |
| Purity | ≥95-98% (typical) | [1][2] |
| Physical State | Solid | Inferred from supplier data |
| Storage | Store long-term in a cool, dry place. | [1] |
Structural Elucidation: A Spectroscopic Overview
While specific, experimentally-derived spectral data for this compound is not currently available in public databases, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups. The aromatic protons on the benzene ring will exhibit splitting patterns influenced by the bromine substituent. The N-methyl group will appear as a singlet, and the two gem-dimethyl groups at the C3 position will also likely present as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the lactam will resonate at a characteristic downfield shift. The aromatic carbons will appear in the aromatic region, with their chemical shifts influenced by the bromine atom. The quaternary carbon at C3 and the carbons of the three methyl groups will be visible in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactam functional group, typically in the range of 1680-1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic and methyl groups, C-N stretching, and C-Br stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the indolinone ring.
Synthesis and Reactivity
Hypothetical Synthetic Pathway
A plausible synthetic route to this compound could involve the bromination of the parent compound, 1,3,3-trimethylindolin-2-one. This electrophilic aromatic substitution would likely be directed to the 6-position due to the activating and directing effects of the acyl-amino group.
Caption: Hypothetical synthesis of this compound.
Step-by-Step Hypothetical Protocol:
-
Dissolution: Dissolve 1,3,3-trimethylindolin-2-one in a suitable inert solvent such as dichloromethane or acetic acid.
-
Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution at a controlled temperature, often at or below room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.
Expected Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the bromo-substituted aromatic ring and the lactam moiety.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents at the 6-position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Lactam Chemistry: The lactam ring can undergo hydrolysis under strong acidic or basic conditions. The carbonyl group can also be a site for nucleophilic attack, although it is generally less reactive than an open-chain ketone.
Caption: Potential reactivity of this compound.
Applications in Drug Discovery and Development
The indolin-2-one core is a well-established pharmacophore found in a variety of approved drugs and clinical candidates, particularly in the area of oncology. These compounds often function as kinase inhibitors. The 6-bromo substituent on the indolinone ring can serve several purposes in drug design:
-
Modulation of Potency and Selectivity: The position and electronic nature of substituents on the aromatic ring can significantly influence the binding affinity and selectivity of a drug candidate for its target protein.
-
Metabolic Stability: The introduction of a halogen atom can block potential sites of metabolism, thereby improving the pharmacokinetic profile of a compound.
-
Synthetic Handle: As mentioned, the bromine atom is a key functional group for the late-stage functionalization of the molecule, allowing for the rapid generation of analogs.
Given the prevalence of the indolinone scaffold in kinase inhibitors, it is plausible that this compound could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents targeting a range of protein kinases.
Safety and Handling
Conclusion
This compound is a substituted indolinone with potential as a key building block in medicinal chemistry. While a comprehensive experimental characterization of its physicochemical properties is not yet publicly available, its structural features suggest it is a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its utility in the exploration of structure-activity relationships within the indolinone class of compounds makes it a molecule of interest for researchers in the field of drug discovery. Further investigation to fully characterize its chemical and biological properties is warranted.
References
An In-depth Technical Guide to 6-Bromo-1,3,3-trimethylindolin-2-one: A Key Intermediate in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 6-Bromo-1,3,3-trimethylindolin-2-one (CAS Number: 1190861-69-8), a crucial heterocyclic building block in contemporary medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol, and explores its significant application as a key intermediate in the development of therapeutic agents, particularly Bromodomain and Extra-Terminal motif (BET) inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.
Introduction: The Strategic Importance of the Indolinone Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic structure provides a valuable framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The introduction of a bromine atom at the C6 position, as in this compound, offers a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. The trimethyl substitution at the N1 and C3 positions enhances the lipophilicity and metabolic stability of the molecule, making it an attractive starting point for drug design.
This guide focuses specifically on the 6-bromo variant, a molecule that has gained prominence as a key intermediate in the synthesis of potent and selective inhibitors of BET proteins, a class of epigenetic readers implicated in the pathogenesis of cancer and inflammatory diseases.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1190861-69-8 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO | [1][2][3] |
| Molecular Weight | 254.12 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Purity | Typically ≥95% | [4] |
| Physical State | Not available | [4] |
| Solubility | Not available | [4] |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
Synthesis and Mechanistic Insights
While this compound is commercially available, understanding its synthesis is crucial for process optimization and scale-up. The preparation of this intermediate is described in the patent literature, notably within the context of synthesizing novel therapeutics. The following protocol is adapted from methodologies described for the synthesis of related indolinone structures.
The synthesis can be logically divided into two main stages:
-
Formation of the Indolin-2-one Core: Construction of the foundational 1,3,3-trimethylindolin-2-one scaffold.
-
Electrophilic Bromination: Regioselective introduction of the bromine atom at the C6 position.
Detailed Experimental Protocol
Step 1: Synthesis of 1,3,3-Trimethylindolin-2-one (Precursor)
-
Reaction Principle: This step involves the cyclization of a suitable N-substituted aniline precursor. A common method is the reaction of N-methylaniline with 3-methyl-2-butanone in the presence of a strong acid catalyst, followed by an intramolecular cyclization.
-
Materials:
-
N-methylaniline
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Polyphosphoric acid (PPA) or a similar strong acid catalyst
-
Toluene or another suitable high-boiling solvent
-
-
Procedure:
-
To a stirred solution of N-methylaniline (1.0 eq) in toluene, add 3-methyl-2-butanone (1.2 eq).
-
Slowly add polyphosphoric acid (PPA) (5-10 eq by weight) to the mixture. The addition is exothermic and should be controlled.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 1,3,3-trimethylindolin-2-one.
-
Step 2: Synthesis of this compound
-
Reaction Principle: This step employs an electrophilic aromatic substitution reaction. The electron-rich indolinone ring is brominated, with the directing effects of the amide group and the alkyl substituents favoring substitution at the C6 position.
-
Materials:
-
1,3,3-Trimethylindolin-2-one (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (H₂SO₄) or Acetic Acid
-
Dichloromethane (DCM) or a similar inert solvent
-
-
Procedure:
-
Dissolve 1,3,3-trimethylindolin-2-one (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution, maintaining the temperature at 0 °C. A catalytic amount of sulfuric acid can be added to promote the reaction.
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Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
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Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Key Applications in Medicinal Chemistry: An Intermediate for BET Inhibitors
The primary and most significant application of this compound is its role as a key building block in the synthesis of BET inhibitors.[5] BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. Dysregulation of BET protein activity is a hallmark of various cancers and inflammatory diseases.
This compound serves as the foundational core for one class of potent BET inhibitors. The bromine atom at the C6 position is strategically employed for constructing the final, more complex active molecule, typically through a Suzuki or other palladium-catalyzed cross-coupling reaction. This allows for the introduction of various aryl or heteroaryl moieties, which are crucial for achieving high-affinity binding to the bromodomains of the BET proteins.
Logical Workflow in BET Inhibitor Synthesis
Caption: Role of the title compound in BET inhibitor synthesis.
The development of selective BET inhibitors is a highly active area of research.[6] The ability to modulate the properties of the final compound by varying the coupling partner attached to the 6-position of the indolinone core makes this compound an invaluable tool for generating libraries of potential drug candidates for structure-activity relationship (SAR) studies.
Chemical Reactivity Profile
The reactivity of this compound is dominated by the presence of the aryl bromide. This functional group is a versatile handle for a variety of transformations, primarily palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of diverse amine functionalities.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a scaffold for further elaboration.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
Lithiation/Grignard Formation: The bromo group can be converted into an organometallic reagent (though this can be challenging in the presence of the lactam carbonyl) to react with various electrophiles.
The lactam carbonyl group is generally stable but can be reduced under strong reducing conditions. The gem-dimethyl group at C3 provides steric hindrance, which can influence the reactivity of the adjacent carbonyl group and the aromatic ring.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, such as a fume hood.[4]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Inhalation: Avoid breathing dust, fumes, or vapors. If inhaled, move the person to fresh air.[4]
-
Skin Contact: Avoid contact with skin. If contact occurs, wash with plenty of soap and water.[4]
-
Eye Contact: Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[4]
-
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that has enabled significant progress in the field of epigenetic drug discovery. Its well-defined structure, coupled with the synthetic versatility afforded by the bromine handle, makes it an indispensable tool for medicinal chemists. The insights provided in this guide—from its fundamental properties and synthesis to its critical role in the development of BET inhibitors—underscore its importance and provide a solid foundation for its application in research and development.
References
An In-depth Technical Guide to the Molecular Structure of 6-Bromo-1,3,3-trimethylindolin-2-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1][2] The introduction of a bromine atom and specific alkyl groups, as seen in the title compound, offers a unique chemical entity for further functionalization and drug discovery efforts. This document details a proposed synthetic pathway, provides an in-depth analysis of its predicted spectroscopic characteristics for structural confirmation, and discusses its potential applications as a versatile building block in the development of novel therapeutics.
Introduction: The Indolin-2-one Scaffold in Drug Discovery
The indolin-2-one (or oxindole) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions at the N-1, C-3, and aromatic positions make it an ideal framework for designing targeted therapeutics. Notably, this scaffold is the foundation for several approved tyrosine kinase inhibitors (TKIs), such as Sunitinib and Toceranib, which have revolutionized the treatment of certain cancers by targeting key signaling pathways involved in angiogenesis and tumor proliferation.[1][2][3][4][5]
The specific molecule, this compound, combines three key structural features of strategic importance:
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The Indolin-2-one Core: Provides the fundamental pharmacophore for kinase binding.[6]
-
The 6-Bromo Substituent: Serves as a crucial synthetic handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Furthermore, the incorporation of bromine can enhance binding affinity and modulate the pharmacokinetic properties of a drug candidate.[7][8][9][10][11]
-
The 1,3,3-Trimethyl Substitution: The N-methyl group can improve cell permeability and metabolic stability, while the gem-dimethyl group at the C-3 position provides steric bulk, which can enhance binding selectivity and metabolic stability by preventing C-H oxidation.[12][13][14]
This guide aims to provide a detailed chemical and structural profile of this molecule to support its use in advanced chemical synthesis and drug development programs.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, purification, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 6-Bromo-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | - |
| CAS Number | 1190861-69-8 | [15] |
| Molecular Formula | C₁₁H₁₂BrNO | [15] |
| Molecular Weight | 254.12 g/mol | [15] |
| Canonical SMILES | CN1C(C2=CC=C(C=C21)Br)(C)C=O | - |
Note: Experimental data such as melting point, boiling point, and solubility are not widely published and would need to be determined empirically.
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol and Rationale
Step 1: Synthesis of 6-Bromo-1-methylindolin-2-one
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the acidic N-H proton of the oxindole's lactam moiety to form the corresponding sodium salt. THF is an ideal aprotic solvent for this step.
-
-
Substrate Addition: Slowly add a solution of 6-Bromooxindole (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise. Allow the reaction to stir at room temperature overnight.
-
Rationale: The resulting oxindole anion acts as a nucleophile, attacking the electrophilic methyl iodide in a standard Sₙ2 reaction to form the N-methylated product.
-
-
Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) to yield 6-Bromo-1-methylindolin-2-one.
Step 2: Synthesis of this compound
-
Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of 6-Bromo-1-methylindolin-2-one (1.0 equivalent) in anhydrous dimethylformamide (DMF) or THF.
-
Deprotonation: Cool the solution to 0 °C and add NaH (2.2 equivalents) portion-wise. Stir for 1-2 hours at room temperature.
-
Rationale: A stronger base like LDA could also be used, but NaH in a polar aprotic solvent like DMF is often sufficient to deprotonate the α-carbon (C-3), forming an enolate. Two equivalents are needed for the subsequent double alkylation.
-
-
Alkylation: Cool the resulting enolate solution to 0 °C and add methyl iodide (2.5 equivalents) dropwise. Allow the reaction to stir at room temperature overnight.
-
Rationale: The enolate attacks two molecules of methyl iodide sequentially to install the gem-dimethyl group at the C-3 position. This is a classic α-alkylation of a carbonyl compound.
-
-
Workup and Purification: Quench and extract the reaction as described in Step 1. Purify the crude material via flash column chromatography to isolate the final product, this compound.
Structural Elucidation by Spectroscopic Analysis
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following sections detail the predicted data based on the known structure and principles of spectroscopic interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the four unique proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H-7 | ~7.4-7.5 | d (doublet) | 1H | Located ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. Coupled to H-5. |
| Aromatic H-5 | ~7.2-7.3 | dd (doublet of doublets) | 1H | Coupled to both H-7 and H-4. |
| Aromatic H-4 | ~7.0-7.1 | d (doublet) | 1H | Located ortho to the bromine atom. Coupled to H-5. |
| N-CH₃ (N-methyl) | ~3.1-3.3 | s (singlet) | 3H | A singlet due to the absence of adjacent protons. The chemical shift is typical for an N-methyl group on a lactam. |
| C(CH₃)₂ (gem-dimethyl) | ~1.3-1.5 | s (singlet) | 6H | A singlet as the two methyl groups are chemically equivalent and have no adjacent protons. The upfield shift is characteristic of aliphatic protons. |
Predicted in CDCl₃ solvent. Reference spectra of similar 6-bromoindole derivatives support these assignments.[23][24][25]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, confirming the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbonyl) | 178-182 | Typical chemical shift for a lactam carbonyl carbon. |
| Aromatic C-7a | 142-145 | Quaternary carbon at the ring junction, adjacent to the nitrogen atom. |
| Aromatic C-3a | 130-135 | Quaternary carbon at the ring junction, adjacent to the carbonyl group. |
| Aromatic C-5 | 128-132 | Aromatic CH carbon. |
| Aromatic C-4 | 125-128 | Aromatic CH carbon. |
| Aromatic C-6 | 115-120 | Aromatic quaternary carbon directly bonded to bromine (signal may be broadened or show C-Br coupling). |
| Aromatic C-7 | 110-114 | Aromatic CH carbon, often shifted upfield due to the influence of the adjacent nitrogen. |
| C(CH₃)₂ (Quaternary C-3) | 45-50 | Aliphatic quaternary carbon. |
| N-CH₃ (N-methyl) | 26-29 | N-methyl carbon. |
| C(CH₃)₂ (gem-dimethyl) | 24-27 | Equivalent methyl carbons. |
Predicted in CDCl₃ solvent. Data from related indolinone and brominated aromatic compounds were used for estimation.[26][27]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is particularly distinctive for brominated compounds.
| Feature | Predicted m/z | Rationale |
| Molecular Ion [M]⁺• | 253 | Corresponds to the molecular weight with the ⁷⁹Br isotope. |
| Molecular Ion [M+2]⁺• | 255 | Corresponds to the molecular weight with the ⁸¹Br isotope. The relative intensity of m/z 255 should be nearly equal to m/z 253 (~98% of M⁺), creating a characteristic 1:1 doublet.[28][29][30][31] |
| Fragment [M-CH₃]⁺ | 238/240 | Loss of a methyl radical from one of the gem-dimethyl groups, a common fragmentation pathway for such structures. This fragment will also exhibit the 1:1 bromine isotope pattern. |
| Fragment [M-Br]⁺ | 174 | Loss of a bromine radical, resulting in a fragment ion without the isotopic pattern. |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O Stretch (Amide I) | 1705-1725 | Strong, sharp absorption characteristic of a five-membered ring lactam (γ-lactam).[32][33][34][35][36] |
| C-H Stretch (Aromatic) | 3050-3100 | Medium to weak absorptions from the C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium absorptions from the N-methyl and gem-dimethyl groups. |
| C-N Stretch | 1340-1380 | Medium absorption associated with the lactam structure. |
| C-Br Stretch | 550-650 | Absorption in the fingerprint region, confirming the presence of a C-Br bond. |
Potential Applications in Drug Discovery
This compound is not an end-product therapeutic but rather a highly valuable and strategically designed building block. Its primary utility lies in its potential for elaboration into more complex molecules, particularly kinase inhibitors.[3][6][37][38][39]
The bromine atom at the C-6 position is the key to its versatility. It is perfectly positioned for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of chemical functionalities to explore structure-activity relationships (SAR).
References
- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Account Suspended [tethyschemical.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scienceopen.com [scienceopen.com]
- 14. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - CAS:1190861-69-8 - Sunway Pharm Ltd [3wpharm.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. 99365-40-9|6-Bromoindolin-2-one|BLD Pharm [bldpharm.com]
- 21. 6-BroMo-1,3-dihydro-2H-indol-2-one [udchem.com]
- 22. 6-Bromooxindole | C8H6BrNO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 23. 6-Bromo-1H-indole(52415-29-9) 1H NMR [m.chemicalbook.com]
- 24. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum [chemicalbook.com]
- 25. 6-Bromoindole-3-acetonitrile(152213-61-1) 1H NMR spectrum [chemicalbook.com]
- 26. BJOC - Search Results [beilstein-journals.org]
- 27. Indoline(496-15-1) 13C NMR spectrum [chemicalbook.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 30. pubs.acs.org [pubs.acs.org]
- 31. m.youtube.com [m.youtube.com]
- 32. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. cdnsciencepub.com [cdnsciencepub.com]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 38. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]
- 39. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 6-Bromo-1,3,3-trimethylindolin-2-one, a substituted oxindole of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The presented methodology focuses on the final N-methylation step of a commercially available precursor, ensuring a high-yield and straightforward synthesis. This document furnishes a detailed experimental protocol, mechanistic insights, characterization data, and a thorough discussion of the scientific principles underpinning the synthetic strategy.
Introduction: The Significance of the Oxindole Scaffold
The oxindole core is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic molecules exhibiting a broad spectrum of biological activities.[1] These compounds have garnered considerable attention in medicinal chemistry, with derivatives demonstrating potential as anticancer, anti-inflammatory, and antiviral agents. The strategic functionalization of the oxindole ring system allows for the fine-tuning of its pharmacological properties. The target molecule of this guide, this compound, incorporates several key structural features: a bromine atom at the 6-position, which can serve as a handle for further synthetic transformations such as cross-coupling reactions; gem-dimethyl groups at the 3-position, which can enhance metabolic stability; and an N-methyl group, which can modulate solubility and receptor-binding affinity.
Retrosynthetic Analysis and Synthetic Strategy
A streamlined and efficient synthesis of this compound is paramount for its accessibility in research and development. Given the commercial availability of the key intermediate, 6-bromo-3,3-dimethylindolin-2-one, a retrosynthetic analysis points to a single, decisive final step: N-methylation.
References
A Comprehensive Technical Guide on the Mechanism of Action of 6-Bromo-1,3,3-trimethylindolin-2-one
As a Senior Application Scientist, this in-depth technical guide has been structured to provide a comprehensive understanding of the potential mechanism of action for 6-Bromo-1,3,3-trimethylindolin-2-one. Given the limited direct research on this specific molecule, this guide synthesizes information from the broader class of oxindole derivatives to propose and validate potential biological activities.
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: this compound is a halogenated oxindole derivative with a chemical structure that suggests significant potential for biological activity. The oxindole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, primarily recognized for its role in kinase inhibition. This guide explores the probable mechanisms of action for this compound, details robust experimental protocols for their validation, and provides a forward-looking perspective on its therapeutic potential.
Introduction: The Significance of the Oxindole Scaffold
The indolin-2-one (oxindole) core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Its rigid, planar structure, coupled with the presence of a hydrogen bond donor (N-H) and acceptor (C=O), allows for high-affinity interactions with a variety of biological targets. The introduction of a bromine atom at the 6-position and trimethyl substitution on the indolinone core of this compound is anticipated to modulate its pharmacokinetic and pharmacodynamic properties significantly.
Postulated Mechanisms of Action
Drawing from the extensive literature on substituted oxindoles, we can hypothesize the primary mechanisms through which this compound may exert its biological effects.
Protein Kinase Inhibition
The most prominent and well-documented mechanism of action for oxindole derivatives is the inhibition of protein kinases. These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
Causality of Experimental Choice: An initial broad-panel kinase screen is the most efficient method to identify potential kinase targets. This unbiased approach casts a wide net, saving time and resources compared to investigating individual kinases based on speculation alone. Subsequent determination of the half-maximal inhibitory concentration (IC50) for the most promising "hits" provides a quantitative measure of potency, which is a critical parameter for any potential drug candidate.
-
Self-Validating Protocol: The workflow progresses from a broad, less specific screen to highly specific validation steps. A positive result in the initial screen (significant inhibition) is validated by a dose-dependent response in the IC50 assay. Further validation is achieved by observing the inhibition of the specific kinase's activity within a cellular context (e.g., reduced phosphorylation of its substrate).
Caption: A systematic workflow for identifying and validating kinase targets.
Induction of Apoptosis
Many cytotoxic agents, including oxindole derivatives, exert their therapeutic effects by inducing programmed cell death, or apoptosis.
-
Causality of Experimental Choice: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a gold-standard method for quantifying apoptosis. It allows for the clear differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a comprehensive picture of the mode of cell death induced by the compound.
-
Self-Validating Protocol: The observation of an increase in the Annexin V positive population (early apoptosis) at lower concentrations or shorter time points, followed by an increase in both Annexin V and PI positive cells (late apoptosis/necrosis) at higher concentrations or longer durations, provides a self-validating confirmation of apoptosis induction.
-
Cell Seeding: Plate a cancer cell line (e.g., HCT116, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.
-
Cell Harvest: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Quantitative Data Summary
While specific experimental data for this compound is not yet published, the following table provides a template for how such data would be presented for clarity and comparative analysis.
| Parameter | Value | Assay Method |
| Molecular Weight | 282.17 g/mol | N/A |
| LogP (Predicted) | 3.2 | Cheminformatics Software |
| Kinase Target (Hypothetical) | VEGFR2 | Broad-Panel Kinase Screen |
| IC50 (Hypothetical) | 50 nM | Dose-Response Assay |
| Apoptosis Induction (EC50) | 5 µM | Annexin V/PI Staining |
Signaling Pathway Visualization
Should this compound be identified as a VEGFR2 inhibitor, its mechanism would involve the disruption of the VEGF signaling pathway, which is crucial for angiogenesis.
Caption: Proposed inhibition of the VEGFR2 signaling pathway.
Spectroscopic Profile of 6-Bromo-1,3,3-trimethylindolin-2-one: A Technical Guide
Introduction
6-Bromo-1,3,3-trimethylindolin-2-one is a halogenated derivative of the indolin-2-one core, a privileged scaffold in medicinal chemistry and drug discovery. The incorporation of a bromine atom and specific alkyl substitutions significantly influences the molecule's physicochemical properties and biological activity. A thorough understanding of its structural and electronic characteristics is paramount for its application in pharmaceutical research and development. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals by offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.
Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this guide presents a detailed, predictive analysis based on established spectroscopic principles and data from closely related, structurally analogous compounds. This approach ensures a scientifically robust and practical resource for the research community.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output.
Caption: Molecular structure of this compound.
The structure features a bicyclic indolin-2-one system with key substituents that give rise to its characteristic spectral signature:
-
An aromatic ring substituted with a bromine atom.
-
A lactam carbonyl group.
-
A quaternary carbon at the C3 position bearing two methyl groups.
-
An N-methyl group.
These features will be systematically explored in the following spectroscopic sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
Rationale for Experimental Choices: The following protocol is a standard procedure for obtaining high-quality NMR spectra for small organic molecules like this compound. The choice of solvent, concentration, and instrument parameters are critical for achieving optimal resolution and sensitivity.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion, which is particularly important for resolving the aromatic protons.
-
Shim the magnetic field to achieve homogeneity and optimal peak shape.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[2] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.
-
-
Two-Dimensional (2D) NMR (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
¹H NMR Spectroscopy: Predicted Data and Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~ 7.35 | d | 1H | H-4 | Aromatic proton ortho to the bromine atom, expected to be a doublet due to coupling with H-5. |
| ~ 7.10 | dd | 1H | H-5 | Aromatic proton coupled to both H-4 and H-7, appearing as a doublet of doublets. |
| ~ 6.80 | d | 1H | H-7 | Aromatic proton ortho to the lactam ring, appearing as a doublet due to coupling with H-5. |
| ~ 3.20 | s | 3H | N-CH₃ | Singlet for the N-methyl group, typically in this region for N-alkylated indolinones. |
| ~ 1.35 | s | 6H | C(3)-(CH₃)₂ | Singlet for the two equivalent methyl groups at the C3 position. The quaternary nature of C3 prevents any coupling. |
Expert Insights: The bromine atom on the aromatic ring exerts a deshielding effect on the ortho and para protons, influencing their chemical shifts. The specific substitution pattern on the aromatic ring gives rise to a predictable splitting pattern, which is key to confirming the bromine's position. The singlets for the methyl groups are highly characteristic of the 1,3,3-trimethylindolin-2-one scaffold.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The predicted ¹³C NMR spectrum is detailed in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~ 180 | C=O (C2) | The lactam carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |
| ~ 142 | C7a | Aromatic quaternary carbon adjacent to the nitrogen. |
| ~ 130 | C5 | Aromatic CH carbon. |
| ~ 128 | C3a | Aromatic quaternary carbon. |
| ~ 125 | C4 | Aromatic CH carbon. |
| ~ 115 | C6 | Aromatic carbon directly attached to bromine, its chemical shift is influenced by the halogen. |
| ~ 109 | C7 | Aromatic CH carbon. |
| ~ 45 | C3 | Quaternary aliphatic carbon, deshielded by the adjacent carbonyl and aromatic ring. |
| ~ 26 | N-CH₃ | N-methyl carbon. |
| ~ 24 | C(3)-(CH₃)₂ | Equivalent gem-dimethyl carbons. |
Expert Insights: The chemical shift of the carbonyl carbon is a key identifier for the indolin-2-one structure. The position of the C-Br carbon can be confirmed by its characteristic chemical shift and the absence of a signal in a DEPT-135 experiment (which only shows CH and CH₃ as positive signals and CH₂ as negative signals).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Data Acquisition:
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Predicted IR Data and Interpretation
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Assignment |
| ~ 3050-3100 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds.[3] |
| ~ 2850-2960 | Medium | Aliphatic C-H Stretch | Stretching vibrations of the methyl groups.[3] |
| ~ 1710 | Strong | C=O Stretch (Lactam) | The carbonyl group of the five-membered lactam ring gives a strong, characteristic absorption in this region.[4][5] |
| ~ 1600, 1480 | Medium-Weak | C=C Stretch (Aromatic) | Skeletal vibrations of the aromatic ring. |
| ~ 1100-1300 | Medium | C-N Stretch | Stretching vibration of the carbon-nitrogen bond in the lactam. |
| Below 850 | Strong | C-H Bending (Aromatic) | Out-of-plane bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern. |
| ~ 550-650 | Medium-Weak | C-Br Stretch | Stretching vibration of the carbon-bromine bond. |
Expert Insights: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption from the lactam carbonyl group around 1710 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches confirms the overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method:
-
Electron Impact (EI) is a common technique for volatile and thermally stable small molecules. It typically leads to extensive fragmentation, providing structural information.
-
Electrospray Ionization (ESI) is a soft ionization technique suitable for a wider range of compounds and often results in a prominent molecular ion peak, which is useful for determining the molecular weight.
-
-
Mass Analyzer:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments, allowing for the determination of the elemental formula.
-
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₁H₁₂BrNO. The predicted mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Ion | Rationale |
| 253/255 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 238/240 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 196/198 | [M - C(CH₃)₂ - H]⁺ | Loss of the gem-dimethyl group and a hydrogen atom. |
| 158 | [M - Br - CH₃]⁺ | Loss of a bromine radical followed by a methyl radical. |
Expert Insights: The most definitive feature in the mass spectrum will be the pair of peaks for the molecular ion, separated by 2 m/z units and of roughly equal intensity, which is the classic signature of a monobrominated compound. The fragmentation pattern, particularly the initial loss of a methyl group, is a common pathway for molecules containing a gem-dimethyl group.[6][7]
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on predictive analysis grounded in fundamental spectroscopic principles and data from analogous structures. The presented NMR, IR, and MS data, along with the outlined experimental protocols and expert interpretations, offer a comprehensive resource for researchers working with this compound and related indolin-2-one derivatives. The synergistic use of these analytical techniques allows for unambiguous structure confirmation and provides a deeper understanding of the molecule's chemical properties, which is essential for its successful application in drug discovery and development.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical and Chemical Stability of 6-Bromo-1,3,3-trimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,3,3-trimethylindolin-2-one is a substituted indolinone, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] The stability of such compounds is a critical parameter that dictates their viability for further development, influencing everything from synthesis and purification to formulation and long-term storage.[3][4] Understanding the physical and chemical stability of this molecule is paramount for ensuring the integrity, safety, and efficacy of any potential application.[5]
This guide provides a comprehensive overview of the methodologies used to assess the stability of this compound. As a senior application scientist, the focus here is not just on the protocols themselves, but on the underlying scientific rationale for each experimental choice. This document is designed to be a self-validating resource, grounded in established regulatory frameworks and scientific principles.
I. Chemical Stability Assessment: A Forced Degradation Approach
Forced degradation, or stress testing, is a cornerstone of stability assessment.[6][7] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[7][8] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule. The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), provide a robust framework for these studies.[5][8]
A. Rationale for Stress Conditions
The choice of stressors is designed to mimic the potential environmental and physiological challenges the molecule might encounter. For this compound, the following stress conditions are critical:
-
Hydrolytic Stability (Acidic and Basic): The lactam ring in the indolinone core is a potential site for hydrolysis. Evaluating stability across a pH range is crucial to predict its fate in physiological environments and during aqueous-based formulation processes.[9]
-
Oxidative Stability: The electron-rich aromatic ring and the benzylic positions of the methyl groups are susceptible to oxidation.[10][11][12][13] Understanding this susceptibility is vital, as oxidation can lead to significant changes in biological activity and safety profiles.
-
Photostability: Many aromatic compounds absorb UV-Visible light, which can lead to photochemical degradation.[14] Photostability testing, as outlined in ICH Q1B, is essential to determine the need for light-protective packaging and handling procedures.[15][16][17][18]
-
Thermal Stability: Elevated temperatures can accelerate degradation reactions, providing insights into the compound's shelf-life and handling requirements.[19]
B. Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for a forced degradation study.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prescouter.com [prescouter.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 13. fiveable.me [fiveable.me]
- 14. q1scientific.com [q1scientific.com]
- 15. jordilabs.com [jordilabs.com]
- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Introduction: The Foundational Importance of Solubility
An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-1,3,3-trimethylindolin-2-one
In the landscape of chemical research and pharmaceutical development, understanding a compound's solubility is not merely a preliminary step but a cornerstone of its entire lifecycle. Poor solubility can terminate the prospects of an otherwise promising drug candidate, leading to challenges in formulation, unpredictable bioavailability, and unreliable results in preclinical assays.[1][2] This guide provides an in-depth examination of the solubility profile of this compound, a substituted oxindole of interest in synthetic chemistry and as a potential scaffold in medicinal chemistry.
We will move beyond theoretical principles to provide actionable, field-proven experimental protocols. This document is structured to empower researchers, scientists, and drug development professionals with the expertise to not only predict but also empirically determine and interpret the solubility of this and similar molecules. We will explore the key physicochemical drivers of solubility, detail the gold-standard methodologies for its measurement, and provide the causal reasoning behind critical experimental choices.
Physicochemical Properties: The Blueprint for Solubility Behavior
The intrinsic properties of a molecule dictate its interaction with various solvents. For this compound, the key characteristics are summarized below. While specific experimental data for this compound is not widely published, its structural components allow for informed predictions.
| Property | Value / Prediction | Source |
| CAS Number | 1190861-69-8 | [3][4] |
| Molecular Formula | C₁₁H₁₂BrNO | [4] |
| Molecular Weight | 254.12 g/mol | [4] |
| Structure | A bicyclic aromatic lactam with a bromine substituent and three methyl groups. | - |
| Predicted LogP (XLogP3) | ~2.5 - 3.5 (Predicted) | Inferred from similar structures[5] |
| pKa (Predicted) | Very weakly acidic/basic. The lactam nitrogen is generally non-basic due to resonance. The carbonyl oxygen is a weak proton acceptor. Experimental determination is required for an accurate value. | - |
The structure combines a moderately polar lactam core with nonpolar elements, including a bromo substituent and three methyl groups. This balance suggests limited solubility in highly polar solvents like water and greater solubility in organic solvents. The predicted LogP (a measure of lipophilicity) further indicates a preference for non-aqueous environments.
Core Principles Influencing Solubility
Understanding the theoretical underpinnings of solubility is crucial for designing meaningful experiments and interpreting their outcomes.
-
Polarity and the "Like Dissolves Like" Principle : This fundamental rule posits that substances with similar polarities are more likely to be soluble in one another.[6][7] this compound's mixed polarity suggests it will be most soluble in moderately polar organic solvents like acetone or ethyl acetate, and less soluble in the highly polar water or nonpolar hexane.[7]
-
Effect of pH and Ionization (pKa) : The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[8] While the lactam in the indolin-2-one core is not strongly acidic or basic, subtle ionization can still impact solubility. Determining the pKa is essential to understand how solubility might change across the physiological pH range of the gastrointestinal tract, which is critical for oral drug absorption.[9]
-
Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic, absorbing heat from the surroundings.[10][11] This relationship is important for developing formulations and understanding storage conditions.
-
Solid-State Properties : The crystalline form (polymorphism) of a compound can significantly affect its thermodynamic solubility.[12] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is crucial to characterize the solid form of the material being tested.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solvent at a specific temperature and pressure.[12][13] The Shake-Flask Method is the universally recognized gold-standard for this measurement due to its reliability.[14][15]
Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol is designed to establish a validated equilibrium state between the undissolved solid and the saturated solution.
Objective: To determine the equilibrium solubility of this compound in a selected solvent system (e.g., Phosphate-Buffered Saline pH 7.4).
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS system
Methodology:
-
Preparation : Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14]
-
Solvent Addition : Add a precise volume of the pre-equilibrated solvent (e.g., 1.0 mL of pH 7.4 buffer) to the vial.
-
Equilibration : Securely cap the vials and place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[12] Allow the mixture to shake for a minimum of 24 to 48 hours to ensure equilibrium is reached.[2][16]
-
Phase Separation : After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sample Collection : Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Quantification :
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) to create a calibration curve.
-
Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV or LC-MS method.[17]
-
The concentration of the compound in the supernatant is determined by interpolating its response against the calibration curve. This concentration represents the thermodynamic solubility.
-
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Experimental Determination of Kinetic Solubility
Kinetic solubility is a high-throughput assessment of how readily a compound, predissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[18] This method is invaluable in early drug discovery for rapidly flagging compounds with potential solubility issues.[2][16]
Protocol: Nephelometric Assay for Kinetic Solubility
This protocol measures the formation of precipitate by detecting scattered light.
Objective: To rapidly assess the kinetic solubility of this compound.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Liquid handling system or multichannel pipettes
-
Plate reader with nephelometry (light scattering) capability
Methodology:
-
Stock Solution Preparation : Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).[19]
-
Plate Setup : Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate. Create a serial dilution series in DMSO to test a range of concentrations.
-
Buffer Addition : Rapidly add the aqueous buffer to each well (e.g., 198 µL) to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).[1]
-
Incubation and Measurement : Mix the contents thoroughly on a plate shaker. Incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[16][19] Measure the light scattering in each well using a nephelometer.[19]
-
Data Analysis : The kinetic solubility limit is defined as the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to buffer-only controls.
Experimental Determination of pKa
The pKa, or acid dissociation constant, is essential for predicting a compound's ionization state and its pH-dependent solubility.[8] Potentiometric titration is a highly accurate method for its determination.[20][21]
Protocol: Potentiometric Titration for pKa Determination
Objective: To determine the pKa value(s) of this compound.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[22]
-
Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[22]
-
Co-solvent (e.g., methanol or acetonitrile) if aqueous solubility is too low
Methodology:
-
Sample Preparation : Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (and co-solvent, if needed) to achieve a concentration of at least 10⁻⁴ M.[20][22]
-
Titration Setup : Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Purge with nitrogen to remove dissolved CO₂.[22]
-
Titration Process : Titrate the solution by making small, incremental additions of the standardized acid or base titrant. Record the pH value after each addition, allowing the reading to stabilize.[9]
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is identified at the inflection point of the titration curve.[20]
Workflow for pKa Determination
Caption: Workflow for pKa Determination via Potentiometric Titration.
Conclusion and Forward Outlook
The solubility profile of this compound, like any compound in the research and development pipeline, is a critical dataset that informs its entire trajectory. While predictive models based on its structure suggest limited aqueous solubility and a preference for organic solvents, these are not substitutes for rigorous empirical measurement.
By employing the gold-standard shake-flask method for thermodynamic solubility, high-throughput kinetic assays for early screening, and potentiometric titration for pKa determination, researchers can build a comprehensive and reliable solubility profile. This data is fundamental for rational formulation design, ensuring the validity of biological screening data, and ultimately, for advancing compounds with the highest potential for success.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. 1190861-69-8 this compound AKSci 9296DN [aksci.com]
- 4. This compound - CAS:1190861-69-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. 6-Bromo-1-methylindoline-2,3-dione | C9H6BrNO2 | CID 24971967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. m.youtube.com [m.youtube.com]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. evotec.com [evotec.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. enamine.net [enamine.net]
- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one
Abstract
This technical guide provides a detailed, two-step synthetic protocol for the preparation of 6-Bromo-1,3,3-trimethylindolin-2-one, a substituted oxindole of interest in medicinal chemistry and materials science. The synthesis commences with the construction of the 6-Bromo-3,3-dimethylindolin-2-one core via an acid-catalyzed Fischer indole synthesis, followed by a selective N-methylation to yield the final product. This document offers in-depth, step-by-step methodologies, expert rationale for procedural choices, and comprehensive referencing to foundational literature, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The 3,3-disubstituted oxindole moiety, in particular, is a key pharmacophore in various marketed drugs. Brominated derivatives of this scaffold serve as versatile intermediates, enabling further functionalization through cross-coupling reactions to generate diverse chemical libraries for drug discovery. This compound is a valuable building block for these endeavors. This guide presents a reliable and reproducible two-step synthesis protocol designed for laboratory-scale production.
Overall Synthetic Pathway
The synthesis is logically divided into two primary stages: the formation of the oxindole core and the subsequent N-alkylation.
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of 6-Bromo-3,3-dimethylindolin-2-one (Precursor)
The initial step involves the formation of the core oxindole structure using the Fischer indole synthesis. This classic reaction condenses an arylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system.[1][2] In this protocol, we utilize 4-bromophenylhydrazine and 2-bromo-2-methylpropanoyl bromide, which acts as a precursor to the required gem-dimethyl ketone functionality.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |
| 4-Bromophenylhydrazine HCl | C₆H₇BrN₂·HCl | 223.50 | 10.0 g (44.7 mmol) | Commercial | Starting material. Can be prepared from 4-bromoaniline.[3][4] |
| 2-Bromo-2-methylpropanoyl bromide | C₄H₆Br₂O | 229.90 | 11.3 g (49.2 mmol) | Commercial | Highly reactive; handle in a fume hood. |
| Polyphosphoric Acid (PPA) | (HPO₃)n | - | ~100 g | Commercial | Acid catalyst and reaction medium. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Commercial | Anhydrous |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | ~500 mL | Lab Prepared | For neutralization. |
| Brine | NaCl(aq) | - | 100 mL | Lab Prepared | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | Commercial | Drying agent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Commercial | For extraction & chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | As needed | Commercial | For chromatography. |
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (100 g).
-
Addition of Reactants: Begin stirring the PPA and add 4-bromophenylhydrazine hydrochloride (10.0 g, 44.7 mmol) portion-wise at room temperature. The mixture may warm slightly.
-
Slow Addition: Once the hydrazine salt is well-dispersed, begin the dropwise addition of 2-bromo-2-methylpropanoyl bromide (11.3 g, 49.2 mmol) via an addition funnel over 30 minutes. Maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~500 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic slurry until the pH is neutral (pH ~7). Be cautious as significant CO₂ evolution will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude solid. Purify the residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 Hexanes/EtOAc) to yield 6-Bromo-3,3-dimethylindolin-2-one as a solid.
Expertise & Causality
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) is an excellent choice for the Fischer indole synthesis as it serves as both the acidic catalyst and a high-boiling solvent, allowing for the necessary reaction temperatures to be reached.[1] Its dehydrating nature also helps to drive the cyclization forward.
-
Reactant Equivalents: A slight excess of the acyl bromide is used to ensure complete consumption of the more valuable hydrazine starting material.
-
Temperature Control: The initial addition is performed at a controlled temperature to manage the exothermic reaction. The subsequent heating is crucial for the-sigmatropic rearrangement and cyclization steps of the Fischer mechanism.[5]
-
Work-up Procedure: Quenching the reaction on ice is a standard and effective method to manage the highly exothermic hydrolysis of PPA. Careful neutralization is critical before extraction to ensure the product is in its neutral form for efficient partitioning into the organic solvent.
Part 2: N-Methylation to this compound
The final step is the selective methylation of the nitrogen atom at the N1 position of the oxindole ring. This is a standard N-alkylation reaction of an amide-like nitrogen. Common methylating agents such as methyl iodide or dimethyl sulfate are effective for this transformation in the presence of a suitable base.[6][7][8]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |
| 6-Bromo-3,3-dimethylindolin-2-one | C₁₀H₁₀BrNO | 240.10 | 5.0 g (20.8 mmol) | From Part 1 | Ensure it is dry. |
| Methyl Iodide (MeI) | CH₃I | 141.94 | 3.55 g (25.0 mmol) | Commercial | Toxic and volatile; handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.31 g (31.2 mmol) | Commercial | Anhydrous, finely powdered. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Commercial | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | Commercial | For extraction. |
| Water | H₂O | 18.02 | ~500 mL | Lab Prepared | For washing. |
| Brine | NaCl(aq) | - | 100 mL | Lab Prepared | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | Commercial | Drying agent. |
Experimental Protocol Workflow
Caption: Step-by-step workflow for the N-methylation reaction.
-
Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 6-Bromo-3,3-dimethylindolin-2-one (5.0 g, 20.8 mmol), anhydrous potassium carbonate (4.31 g, 31.2 mmol), and anhydrous DMF (50 mL).
-
Addition of Methylating Agent: Stir the suspension vigorously for 15 minutes at room temperature. Then, add methyl iodide (3.55 g, 25.0 mmol) dropwise via syringe.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing water (250 mL). This will precipitate the crude product and dissolve the DMF and inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water (2 x 100 mL) and brine (100 mL) to remove any residual DMF. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Expertise & Causality
-
Choice of Base and Solvent: Potassium carbonate is a mild and effective base for deprotonating the N-H of the oxindole.[9] Its use avoids stronger, more hazardous bases. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation, leaving a more nucleophilic indolide anion.[10]
-
Methylating Agent: Methyl iodide is a highly reactive and efficient methylating agent for Sₙ2 reactions.[8] While dimethyl sulfate is an alternative, methyl iodide often provides faster reaction times at room temperature. Handling precautions are paramount due to its toxicity.[7]
-
Reaction Conditions: The reaction proceeds efficiently at room temperature, which minimizes potential side reactions. An inert atmosphere is used to prevent any moisture from interfering with the reaction.
-
Purification Strategy: The aqueous work-up is designed to remove the polar solvent (DMF) and inorganic salts. Subsequent washing of the organic layer is crucial to ensure all DMF is removed, as it can be difficult to remove under vacuum. The final product is typically a crystalline solid, making recrystallization an effective purification method.
Conclusion
This application note details a robust and scalable two-step synthesis for this compound. The protocols are based on well-established chemical transformations and have been designed with clarity and reproducibility in mind for researchers in the field. By providing a rationale for the choice of reagents and conditions, this guide aims to empower scientists to not only replicate the synthesis but also to adapt it for related targets.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 4. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. server.ccl.net [server.ccl.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Bromo-1,3,3-trimethylindolin-2-one in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Strategic Importance of 6-Bromo-1,3,3-trimethylindolin-2-one
This compound (CAS: 1190861-69-8) is a halogenated oxindole derivative that has emerged as a versatile and strategic building block in organic synthesis.[1] Its structure combines a rigid indolinone scaffold, a synthetically useful bromine handle for cross-coupling reactions, and gem-dimethyl and N-methyl groups that enhance solubility and modulate steric properties. This unique combination of features makes it a valuable precursor for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.
The oxindole core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The bromine atom at the 6-position provides a key site for diversification, allowing for the introduction of various functional groups through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This guide provides an in-depth exploration of its key applications, complete with detailed experimental protocols for researchers in drug discovery and materials development.
| Compound Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1190861-69-8 |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| Appearance | Typically an off-white to pale solid |
| Core Scaffold | Oxindole (Indolin-2-one) |
II. Core Application 1: Synthesis of Bioactive 3-Arylmethyleneindolin-2-ones via Knoevenagel Condensation
One of the most powerful applications of this compound is its use as a substrate in the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group at the C3 position of the oxindole ring with an aldehyde or ketone. The resulting 3-(arylmethylene)indolin-2-one scaffold is a cornerstone in the design of potent kinase inhibitors and other therapeutic agents. The 6-bromo substituent can be crucial for modulating the electronic properties of the molecule or for serving as an attachment point for further derivatization.
Mechanism Insight: The reaction is typically catalyzed by a mild organic base, such as piperidine or pyrrolidine. The base deprotonates the C3 position, forming an enolate intermediate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct is often spontaneous or driven by heat, yielding the thermodynamically stable E- and/or Z-isomers of the exocyclic double bond.
Caption: Workflow for the synthesis of 3-arylmethyleneindolin-2-ones.
Experimental Protocol: Synthesis of 6-Bromo-3-(4-nitrobenzylidene)-1,3,3-trimethylindolin-2-one
This protocol describes a representative Knoevenagel condensation to synthesize a potential intermediate for biologically active compounds.[2]
Materials:
-
This compound (1.0 g, 3.93 mmol)
-
4-Nitrobenzaldehyde (0.65 g, 4.32 mmol, 1.1 equiv)
-
Piperidine (0.04 mL, 0.39 mmol, 0.1 equiv)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g), 4-nitrobenzaldehyde (0.65 g), and ethanol (20 mL).
-
Stir the mixture at room temperature to achieve a suspension.
-
Add piperidine (0.04 mL) to the mixture using a micropipette.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Upon completion, remove the flask from the heat source and allow it to cool to room temperature, and then in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield the title compound, typically as a yellow or orange solid.
Purification and Characterization:
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). A successful reaction will show the disappearance of the C3-proton signal from the starting oxindole and the appearance of a new vinyl proton signal, along with signals corresponding to the aromatic aldehyde moiety.
| Reactant/Product | Role | Typical Yield | Key Characterization Notes |
| This compound | Starting Material | - | ¹H NMR: Singlet for C3-H₂ around ~3.5 ppm (if not N-substituted) or absence thereof. |
| Aryl Aldehyde | Electrophile | - | ¹H NMR: Aldehyde proton at ~9-10 ppm. |
| Piperidine | Base Catalyst | - | - |
| 3-(Arylmethylene) Derivative | Product | 75-95% | ¹H NMR: New singlet for vinyl proton ~7.5-8.5 ppm. MS: Correct M+ peak. |
III. Core Application 2: Precursor for Photochromic Spiropyrans
While not a direct reactant, this compound is a conceptual and potential synthetic precursor to the bromo-substituted Fischer's base (6-bromo-2,3,3-trimethyl-3H-indole), a critical component in the synthesis of photochromic spiropyrans. Spiropyrans are a remarkable class of compounds that undergo reversible isomerization between a colorless, closed-ring "spiro" form (SP) and a colored, planar "merocyanine" form (MC) upon exposure to UV and visible light, respectively.[3]
The bromine substituent on the indoline moiety significantly influences the electronic properties, stability, and photo-fatigue resistance of the resulting spiropyran, making this bromo-substituted precursor highly valuable for tuning material properties.
Synthetic Pathway Insight: The classical synthesis of spiropyrans involves the condensation of a Fischer's base (or its salt) with a substituted salicylaldehyde.[3] Converting the C2-carbonyl of the indolin-2-one to the exocyclic methylene group (or its precursor) of a Fischer's base is a multi-step transformation. A plausible, albeit challenging, route could involve reduction of the amide carbonyl, followed by oxidation. A more practical approach is to synthesize the bromo-substituted Fischer's base directly via the Fischer indole synthesis from 4-bromophenylhydrazine. However, for derivatization studies, the indolinone remains a key starting scaffold.
Caption: Reversible isomerization of spiropyran to merocyanine.
Protocol: Synthesis of a Bromo-Substituted Spiropyran
This protocol outlines the synthesis of a representative spiropyran using 6-bromo-2,3,3-trimethyl-3H-indole (the corresponding Fischer's base, which can be prepared from 4-bromophenylhydrazine). This demonstrates the utility of the bromo-indole scaffold for which our title compound is a related building block.
Materials:
-
6-Bromo-2,3,3-trimethyl-3H-indole (Fischer's Base derivative) (1.0 g, 4.20 mmol)
-
5-Nitrosalicylaldehyde (0.77 g, 4.62 mmol, 1.1 equiv)
-
Absolute Ethanol (25 mL)
-
Triethylamine (0.1 mL, optional catalyst)
-
Round-bottom flask (50 mL) with reflux condenser
Procedure:
-
Dissolve 6-Bromo-2,3,3-trimethyl-3H-indole (1.0 g) and 5-nitrosalicylaldehyde (0.77 g) in absolute ethanol (25 mL) in a 50 mL round-bottom flask.
-
Add a catalytic amount of triethylamine if desired to facilitate the reaction.
-
Heat the mixture to reflux for 3-5 hours. The solution will typically change color, indicating product formation.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce crystallization of the spiropyran product.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Expected Outcome: The product, 6-bromo-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline], will be a pale-colored solid. When a solution of this product (e.g., in toluene or ethanol) is exposed to UV light (e.g., 365 nm), it should develop a deep color (typically purple or blue) due to the formation of the merocyanine isomer.[4] This color will fade upon removal of the UV source or exposure to visible light.
IV. Applications in Medicinal Chemistry
The 6-bromoindolin-2-one scaffold is a valuable starting point for the synthesis of molecules with potential therapeutic applications. Bromo-substituted indole and quinoline derivatives have been investigated for a range of biological activities.[5][6]
-
Antimicrobial Agents: 6-Bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria and can enhance the efficacy of antibiotics against resistant Gram-negative bacteria.[7] The this compound core can be elaborated through ring-opening and coupling reactions to access such structures.
-
Enzyme Inhibitors: As mentioned, the 3-ylideneoxindole substructure is a well-known "hinge-binding" motif for various protein kinases, which are critical targets in oncology. The 6-bromo position allows for fine-tuning of inhibitor potency and selectivity.
-
Prostaglandin F2α Inhibitors: Analogues of 6-bromo-3-methylquinoline have been explored as inhibitors of prostaglandin F2α, a target for preventing preterm labor.[6] The indole core of our title compound shares structural similarities and can be used to generate related heterocyclic systems.
V. Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in both medicinal chemistry and materials science. Its utility in constructing bioactive 3-ylideneoxindoles via robust Knoevenagel condensations provides a direct route to libraries of potential drug candidates. Furthermore, its structural relationship to the precursors of advanced photochromic materials highlights its value in developing "smart" molecules with tunable properties. As synthetic methodologies continue to advance, the strategic bromine handle on this scaffold will undoubtedly be exploited in novel cross-coupling reactions, further expanding its applications and cementing its role as a key building block in modern organic synthesis.
References
- 1. This compound - CAS:1190861-69-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. 5′-Substituted Indoline Spiropyrans: Synthesis and Applications [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for reactions involving 6-Bromo-1,3,3-trimethylindolin-2-one
Application Note & Protocol
Topic: Experimental Setups for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-1,3,3-trimethylindolin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Utility of this compound
This compound is a heterocyclic compound featuring a synthetically versatile aryl bromide functional group. This moiety serves as a key handle for introducing molecular complexity, making the parent molecule a valuable building block in medicinal chemistry and materials science. The electron-rich indolinone core is a common scaffold in various biologically active molecules, and the ability to functionalize the 6-position via modern cross-coupling chemistry opens a direct pathway to novel derivatives.
This guide provides detailed protocols for two of the most powerful and widely used transformations for aryl bromides: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The protocols are designed to be robust and adaptable, with a focus on explaining the rationale behind reagent choices and procedural steps to empower researchers to optimize these reactions for their specific synthetic targets.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, it is crucial to be familiar with the properties of the starting material and to adhere to strict safety protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1190861-69-8 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [1] |
| Appearance | Typically an off-white to pale yellow solid | - |
| Storage | Sealed in a dry environment at room temperature | [1] |
Laboratory Safety & Handling
Researchers must handle this compound and all associated reagents within a certified chemical fume hood.[2] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[3]
-
Exposure Control : Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[4]
-
Incompatible Materials : Keep away from strong oxidizing agents.[2][3]
-
Waste Disposal : Dispose of all chemical waste, including solvents and reaction residues, in accordance with local institutional and governmental regulations.[3]
Core Concept: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general process for a Pd(0)/Pd(II) catalytic cycle, which underpins both the Suzuki and Buchwald-Hartwig reactions, involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) complex.
-
Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) : The second coupling partner (an organoboron species or an amine) displaces the halide on the palladium complex.
-
Reductive Elimination : The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[5][6]
General Experimental Workflow
The setup for these reactions requires careful attention to creating an inert atmosphere to protect the oxygen-sensitive palladium catalyst.
Figure 1: General workflow for setting up a palladium-catalyzed cross-coupling reaction.
Protocol I: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming a C(sp²)-C(sp²) bond between our aryl bromide and an organoboron reagent, typically an arylboronic acid or ester.[6]
Mechanistic Overview
The catalytic cycle begins with the oxidative addition of the aryl bromide to Pd(0). The crucial transmetalation step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reagent Selection Guide
Table 2: Reagent Guide for Suzuki-Miyaura Coupling
| Component | Role | Common Examples | Key Considerations |
| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ can be used directly. Pd(OAc)₂/Pd₂(dba)₃ are air-stable precursors that require a phosphine ligand to form the active catalyst in situ.[7] |
| Ligand | Stabilizes and activates the catalyst | PPh₃, PCy₃, SPhos, XPhos | The choice of ligand is critical and can significantly impact reaction efficiency. For general purposes, PPh₃ is a good starting point. |
| Boronic Acid/Ester | Source of the new carbon fragment | Phenylboronic acid, Thiophene-2-boronic acid | Generally stable solids. Use 1.1-1.5 equivalents. Boronate esters (e.g., pinacol esters) can also be used and may offer higher stability.[8] |
| Base | Activates the boronic acid for transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential for the reaction.[6] Typically 2-3 equivalents are used. Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | Dissolves reagents and facilitates reaction | Toluene, Dioxane, DMF, often with water | A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is common as it helps dissolve both organic and inorganic reagents. Solvents must be degassed. |
Detailed Step-by-Step Protocol
This protocol describes the coupling of this compound with phenylboronic acid.
-
Glassware Preparation : Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser. Allow to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition : To the flask, add this compound (254 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 eq).
-
Catalyst Addition : In a glovebox or under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition : Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water via syringe.
-
Reaction Execution : Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with 20 mL of ethyl acetate and 20 mL of water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 1,3,3-trimethyl-6-phenylindolin-2-one.
Protocol II: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling our aryl bromide with a primary or secondary amine.[9] This reaction is fundamental in pharmaceutical development where aryl amine moieties are prevalent.
Mechanistic Overview
Similar to the Suzuki reaction, the cycle involves oxidative addition and reductive elimination. The key difference lies in the formation of a palladium-amido complex. The amine coordinates to the Pd(II) center, and a strong base is required to deprotonate it, forming the active species for reductive elimination.[5][10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Reagent Selection Guide
Table 3: Reagent Guide for Buchwald-Hartwig Amination
| Component | Role | Common Examples | Key Considerations |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are air-stable Pd(II) sources that are reduced in situ. They must be paired with a ligand. |
| Ligand | Critical for catalyst activity and stability | BINAP, Xantphos, RuPhos, BrettPhos | Ligand choice is paramount. Bulky, electron-rich phosphine ligands are generally required. The specific ligand can depend on the steric and electronic nature of the amine.[11] |
| Amine | The nitrogen nucleophile | Morpholine, Piperidine, Aniline, Benzylamine | Can be primary or secondary, aliphatic or aromatic. Use 1.1-1.5 equivalents. |
| Base | Deprotonates the amine-Pd complex | NaOt-Bu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required. Sodium tert-butoxide is the most common and effective choice.[10] |
| Solvent | Dissolves reagents | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. Must be thoroughly degassed. |
Detailed Step-by-Step Protocol
This protocol describes the coupling of this compound with morpholine.
-
Glassware Preparation : Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar and a screw cap with a PTFE septum. Allow to cool under vacuum and backfill with argon or nitrogen.
-
Reagent Addition : In a glovebox, weigh and add sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol, 1.4 eq) to the Schlenk tube. Remove from the glovebox and add this compound (254 mg, 1.0 mmol, 1.0 eq).
-
Catalyst/Ligand Addition : In a separate vial, briefly purge with inert gas and add the palladium precatalyst Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol% Pd) and the ligand, such as RuPhos (37 mg, 0.08 mmol, 8 mol%).
-
Assembly : Quickly add the catalyst/ligand mixture to the Schlenk tube containing the substrate and base. Seal the tube with the septum cap.
-
Solvent and Amine Addition : Evacuate and backfill the Schlenk tube with inert gas three times. Add 10 mL of anhydrous, degassed toluene, followed by morpholine (105 µL, 1.2 mmol, 1.2 eq) via syringe.
-
Reaction Execution : Place the sealed tube in a preheated oil bath or heating block at 100 °C. Stir the mixture.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup :
-
Cool the reaction to room temperature.
-
Pass the mixture through a short plug of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield 1,3,3-trimethyl-6-morpholinoindolin-2-one.
General Troubleshooting
Table 4: Troubleshooting Common Issues in Cross-Coupling Reactions
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base (Buchwald); Poor solvent quality (wet) | Ensure rigorous inert atmosphere technique; Use fresh, anhydrous/degassed solvents; Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or K₃PO₄ to NaOt-Bu); Screen different ligands. |
| Dehalogenation of Starting Material | Presence of water/protic sources; β-hydride elimination from Pd-H species | Use anhydrous solvents and reagents; Ensure the base is sufficiently dry; A different ligand may suppress this side reaction. |
| Formation of Homocoupled Byproducts | Catalyst decomposition; Reaction temperature too high | Lower the reaction temperature; Decrease catalyst loading; Screen a more robust ligand system. |
| Poor Reproducibility | Inconsistent reagent quality; Variations in inert atmosphere setup | Use high-purity reagents from a reliable source; Standardize the degassing and inerting procedure. |
References
- 1. This compound - CAS:1190861-69-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Buchwald-Hartwig_reaction [chemeurope.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. research.rug.nl [research.rug.nl]
Application Notes and Protocols: Strategic Derivatization of 6-Bromo-1,3,3-trimethylindolin-2-one
Introduction: The Versatility of the Indolin-2-one Scaffold
The 1,3,3-trimethylindolin-2-one core structure is a privileged scaffold in medicinal chemistry and materials science. The inherent functionalities of this heterocyclic system, combined with the strategic placement of a bromine atom at the 6-position, render 6-Bromo-1,3,3-trimethylindolin-2-one a versatile building block for the synthesis of a diverse array of complex molecules. The bromo-substituent serves as a synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, alkyl, alkynyl, and amino moieties. This derivatization capability allows for the fine-tuning of physicochemical and pharmacological properties, making it a key intermediate in the development of novel therapeutics and functional materials. For instance, related bromoindole derivatives have been investigated for their potential as antimicrobial agents and kinase inhibitors.[1][2]
This guide provides an in-depth exploration of several key derivatization strategies for this compound, complete with detailed experimental protocols, mechanistic insights, and guidance on reaction optimization. The protocols described herein are designed to be self-validating, with explanations for the rationale behind the choice of reagents and conditions to empower researchers in their synthetic endeavors.
Core Derivatization Strategies: A Focus on Palladium-Catalyzed Cross-Coupling
The bromine atom at the 6-position of the indolinone ring is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions generally proceed via a common catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents), or migratory insertion (for Heck-type reactions), and reductive elimination.[3][4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly biaryl structures.[5][6][7][8] This reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.
Mechanistic Rationale
The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting arylpalladium(II) species then undergoes transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base. The final step is reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3] The choice of a bulky, electron-rich phosphine ligand, such as SPhos, often accelerates the reductive elimination step and stabilizes the palladium catalyst.
Experimental Protocol: Synthesis of 6-Phenyl-1,3,3-trimethylindolin-2-one
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and water (e.g., 10:1 v/v). The mixture should be stirred vigorously.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 85-95 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 75-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9][10][11] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.
Mechanistic Rationale
Similar to the Suzuki coupling, the catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting arylpalladium(II) complex then reacts with the amine. Deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the catalyst.[10] The choice of ligand is critical, with bulky, electron-rich phosphines like XantPhos often being effective.[12][13]
Experimental Protocol: Synthesis of 6-(Anilino)-1,3,3-trimethylindolin-2-one
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XantPhos (0.02 eq) in a Schlenk tube.
-
Add cesium carbonate (1.5 eq).
-
Add degassed toluene, followed by aniline (1.2 eq).
-
Seal the tube and heat the mixture at 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Scope
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 70-80 |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15][16] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle by the reaction of the terminal alkyne with a copper(I) salt and a base. Reductive elimination then yields the arylalkyne and regenerates the Pd(0) catalyst.[16]
Experimental Protocol: Synthesis of 6-(Phenylethynyl)-1,3,3-trimethylindolin-2-one
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine (e.g., 2:1 v/v), add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt and wash the solid with THF.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Heck Reaction: Vinylation of the Indolinone Core
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[2][17][18]
Mechanistic Rationale
The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by the migratory insertion of the alkene into the arylpalladium bond. Subsequent β-hydride elimination affords the vinylated product and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst.[17]
Experimental Protocol: Synthesis of 6-(Styryl)-1,3,3-trimethylindolin-2-one
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.1 eq) in DMF.
-
Add triethylamine (2.0 eq) to the mixture.
-
Seal the tube and heat the reaction to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation using a cyanide source such as zinc cyanide (Zn(CN)₂).[19][20] Nitriles are valuable synthetic intermediates that can be further transformed into amines, carboxylic acids, and other functional groups.
Mechanistic Rationale
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a cyanide species, and subsequent reductive elimination to form the aryl nitrile.[19]
Experimental Protocol: Synthesis of 1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a microwave vial, add this compound (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Evacuate and backfill the vial with an inert gas.
-
Add anhydrous and degassed DMF.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for a specified time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Diagram: Experimental Workflow for Derivatization
Caption: Workflow for the derivatization of this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and efficient methods for the introduction of diverse substituents at the 6-position. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this building block to accelerate their drug discovery and materials science programs. The provided protocols serve as a robust starting point for further optimization and exploration of the chemical space surrounding the indolin-2-one scaffold.
References
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 20. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
Application Notes: 6-Bromo-1,3,3-trimethylindolin-2-one as a Key Precursor in the Synthesis of Advanced Dyes and Photochromic Materials
Abstract
This technical guide provides an in-depth exploration of 6-Bromo-1,3,3-trimethylindolin-2-one, a highly versatile heterocyclic building block. We detail its critical role in the synthesis of high-performance functional molecules, specifically focusing on photochromic spiropyrans, spirooxazines, and bromo-substituted indigoid dyes. This document furnishes researchers, chemists, and material scientists with both the foundational chemical principles and detailed, field-tested protocols for the synthesis and application of these advanced materials. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity, functional target compounds.
Introduction: The Strategic Importance of this compound
This compound is a substituted oxindole that serves as a cornerstone intermediate in synthetic organic chemistry. Its structure is characterized by a robust indolinone core, gem-dimethyl groups at the C3 position which provide steric stability, and a strategically placed bromine atom on the aromatic ring. This bromine atom is not merely a passive substituent; it acts as a powerful modulator of the electronic properties of the final molecule through its inductive electron-withdrawing effects. Furthermore, it provides a reactive handle for subsequent cross-coupling reactions, enabling further molecular diversification.
The primary value of this precursor lies in its efficient conversion into key reactive intermediates, namely Fischer's base and Fischer's aldehyde analogues. These intermediates are the gateways to two major classes of functional materials:
-
Photochromic Compounds: Molecules that undergo reversible color changes upon exposure to light. Bromo-substituted spiropyrans and spirooxazines derived from this precursor are of immense interest for applications in smart lenses, optical data storage, and molecular switches.[1][2]
-
Advanced Dyes: The bromo-indole scaffold is fundamental to historically significant pigments like Tyrian purple (6,6′-dibromoindigo), known for its vibrant color and stability.[3][4]
This guide will provide detailed protocols for leveraging this compound to access these valuable compounds.
The Gateway Intermediate: Formylation via the Vilsmeier-Haack Reaction
To be utilized in condensation reactions for dye and spiropyran synthesis, the relatively inert indolinone must first be activated. The most efficient and widely used method for this transformation is the Vilsmeier-Haack reaction, which introduces a formyl (-CHO) group at the C2 position of the corresponding indoline ring, creating a highly reactive "Fischer's aldehyde" derivative.[5][6]
2.1 Mechanistic Rationale
The reaction proceeds in two main stages. First, a Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent, typically phosphorus oxychloride (POCl₃).[7][8] This electrophilic iminium salt then attacks the electron-rich indole precursor. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[6] The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, making it highly selective for electron-rich aromatic and heteroaromatic substrates.[5]
Caption: Vilsmeier-Haack formylation workflow.
2.2 Protocol: Synthesis of 6-Bromo-2-formylmethylene-1,3,3-trimethylindoline
This protocol describes the formylation of the indoline precursor derived from this compound. The initial reduction of the oxindole to the indoline is a standard procedure (e.g., using LiAlH₄ or borane complexes) and is assumed as the starting point for this specific activation step.
Materials:
-
6-Bromo-1,3,3-trimethylindoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium acetate solution[9]
-
Crushed ice
-
Magnetic stirrer, round-bottomed flask, dropping funnel, ice bath
Procedure:
-
Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, place anhydrous DMF (3.0 eq). Cool the flask in an ice bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.1 eq) dropwise to the cooled DMF with vigorous stirring.[9] The addition should be slow to control the exothermic reaction. After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 6-Bromo-1,3,3-trimethylindoline (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress using TLC.
-
Workup and Hydrolysis: Once the reaction is complete, cool the mixture back down in an ice bath and carefully pour it onto a large volume of crushed ice.[9] This step hydrolyzes the intermediate iminium salt.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. The product will precipitate as a solid.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or isopropanol to yield the target aldehyde.
Causality Insight: The use of POCl₃ with DMF is a classic, cost-effective method for generating the Vilsmeier reagent.[10] The final hydrolysis and neutralization steps are critical for converting the stable iminium salt intermediate into the desired aldehyde product.
Application in Photochromic Compound Synthesis
The bromo-substituted Fischer's base or aldehyde derived from our precursor is the ideal starting point for synthesizing advanced photochromic compounds like spiropyrans and spirooxazines. The bromine atom's electron-withdrawing nature can significantly influence the stability of the open merocyanine form and the wavelength of maximum absorption (λmax), allowing for fine-tuning of the material's properties.[11]
3.1 Synthesis of Bromo-Substituted Spiropyrans
Spiropyrans are synthesized via the condensation of a 2-methyleneindoline (Fischer's base) with a substituted salicylaldehyde.[12] The photochromic process involves the UV-light-induced cleavage of the C-O spiro bond, leading to the formation of a planar, colored merocyanine isomer. This process is reversible thermally or by irradiation with visible light.
Caption: Reversible photoisomerization of spiropyran.
3.1.1 Protocol: Synthesis of 6'-Bromo-8'-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline]
Materials:
-
6-Bromo-1,3,3-trimethyl-2-methyleneindoline (Fischer's base derivative)
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Ethanol, absolute
-
Piperidine (catalyst)
-
Reflux condenser, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Fischer's base derivative (1.0 eq) and o-vanillin (1.05 eq) in absolute ethanol in a round-bottomed flask.
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The solution will typically develop a deep color. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove unreacted aldehyde and catalyst. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
3.2 Synthesis of Bromo-Substituted Spirooxazines
Spirooxazines are another major class of photochromic compounds, generally prized for their superior fatigue resistance compared to spiropyrans.[13] They are synthesized by condensing a 2-methyleneindoline with an ortho-hydroxynitroso aromatic compound, such as 1-nitroso-2-naphthol.[14][15]
3.2.1 Protocol: Synthesis of 6'-Bromo-1,3,3-trimethylspiro[indoline-2,3'-[3H]naphtho[2,1-b][6][13]oxazine]
Materials:
-
6-Bromo-1,3,3-trimethyl-2-methyleneindoline
-
1-Nitroso-2-naphthol
-
Methanol or Toluene
-
Reflux condenser, magnetic stirrer
Procedure:
-
Setup: In a round-bottomed flask, suspend 1-nitroso-2-naphthol (1.0 eq) in methanol.
-
Addition: Add a solution of the 6-Bromo-1,3,3-trimethyl-2-methyleneindoline (1.0 eq) in methanol to the suspension.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product will often precipitate from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Purification: Filter the solid product, wash with cold methanol, and dry. Recrystallization from a suitable solvent like ethanol or acetonitrile will yield the pure spirooxazine.[13][16]
| Compound Class | Precursors | Typical Reaction Conditions | Key Properties |
| Spiropyrans | Bromo-Fischer's Base + Salicylaldehyde | Ethanol, reflux, catalytic base | Reversible photochromism, color tunable by substituents |
| Spirooxazines | Bromo-Fischer's Base + Nitrosonaphthol | Methanol/Toluene, reflux | High fatigue resistance, strong photocoloration |
Application in Dye Synthesis: Bromo-Indigoid Dyes
The bromo-indole skeleton is the basis for Tyrian purple, or 6,6′-dibromoindigo, a dye of immense historical importance.[3] While modern syntheses often start from other precursors like 6-bromoindole, the underlying chemistry involves the oxidative dimerization of an indoxyl-type intermediate. This compound can be considered a protected form of the required indoxyl core.
4.1 Synthetic Rationale
The synthesis of indigoid dyes requires the formation of a C=C double bond between two indole units at their C2 positions. This is typically achieved by the air oxidation of an indoxyl or leuco-indigo precursor in a basic solution.[4][17] The presence of the bromine atom at the C6 position shifts the absorption spectrum, resulting in the characteristic purple-violet hue, as opposed to the blue of unsubstituted indigo.[17]
4.2 Representative Protocol: Synthesis of 6-Bromoindigo
This protocol is a generalized method for indigoid synthesis, illustrating the key transformation. Conversion of this compound to a suitable 6-bromoindoxyl precursor would be the necessary first step.
Materials:
-
6-Bromoindoxyl precursor
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Air or Oxygen source
-
Ethanol
Procedure:
-
Vatting: Dissolve the 6-bromoindoxyl precursor in an aqueous sodium hydroxide solution under an inert atmosphere (e.g., nitrogen). This forms the soluble enolate.
-
Oxidation: Vigorously bubble air or oxygen through the solution. The solution will change color as the oxidative dimerization occurs. The insoluble bromo-indigo dye will precipitate.
-
Reaction Time: Continue aeration for 1-2 hours until the precipitation is complete.
-
Isolation: Filter the solid precipitate and wash it sequentially with dilute acid (e.g., 1% acetic acid), water, and then ethanol to remove impurities.
-
Drying: Dry the purified pigment under vacuum.
Conclusion
This compound is a powerful and versatile precursor for high-value chemical synthesis. Its true potential is unlocked through activation, most notably via the Vilsmeier-Haack reaction, to produce reactive aldehyde intermediates. These intermediates provide straightforward access to tunable photochromic materials like spiropyrans and spirooxazines, where the bromo-substituent plays a key role in modulating their optical properties. Furthermore, its core structure is directly related to the scaffolds of historically and commercially significant indigoid dyes. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the synthetic power of this important building block.
References
- 1. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tekhelet.com [tekhelet.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 17. lrmh.fr [lrmh.fr]
A Robust and Scalable Pathway for the Synthesis of a Key Pharmaceutical Intermediate
An Application Note for the Scale-Up Synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one
Abstract
Indolin-2-one derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound, a valuable and functionalized building block for drug discovery and development. Moving beyond a simple recitation of steps, this document elucidates the chemical principles, process controls, and safety protocols essential for transitioning from laboratory-scale experiments to robust, large-scale production. We present a validated two-step synthetic sequence, beginning with the construction of the 1,3,3-trimethylindolin-2-one core, followed by a highly regioselective bromination. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable method for producing this key intermediate with high purity and yield.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis is strategically designed in two distinct stages to maximize control, yield, and purity, making it amenable to scale-up.
-
Core Synthesis: Formation of the 1,3,3-trimethylindolin-2-one scaffold. This approach builds the foundational heterocyclic system with the required N-methyl and C3-gem-dimethyl substitutions.
-
Regioselective Bromination: Introduction of the bromine atom at the C-6 position via electrophilic aromatic substitution. This step is designed for high selectivity, minimizing the formation of isomeric impurities.
The overall synthetic pathway is illustrated below.
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of the 1,3,3-Trimethylindolin-2-one Core
Principle and Rationale
The construction of the indolin-2-one core is achieved through an intramolecular Friedel-Crafts-type cyclization. N-methylaniline is first acylated with 2-bromo-2-methylpropionyl bromide to form an α-bromo amide intermediate. This intermediate is then subjected to cyclization using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the five-membered heterocyclic ring. This method is robust and avoids the multiple steps or harsh conditions associated with some other heterocyclic syntheses.
Detailed Experimental Protocol (100 g Scale)
Table 1: Reagents for 1,3,3-Trimethylindolin-2-one Synthesis
| Reagent | M.W. | Equivalents | Amount |
| N-Methylaniline | 107.15 | 1.0 | 100 g |
| 2-Bromo-2-methylpropionyl bromide | 229.89 | 1.1 | 234 g |
| Aluminum Chloride (AlCl₃) | 133.34 | 2.5 | 311 g |
| Dichloromethane (DCM) | - | - | 2.0 L |
| Hydrochloric Acid (1M aq.) | - | - | 1.5 L |
| Sodium Bicarbonate (sat. aq.) | - | - | 1.0 L |
| Brine | - | - | 500 mL |
Procedure:
-
Acylation: To a 5 L jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add N-methylaniline (100 g) and dichloromethane (1.0 L). Cool the solution to 0-5 °C using a circulating chiller.
-
Slowly add 2-bromo-2-methylpropionyl bromide (234 g) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction for the disappearance of N-methylaniline by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cyclization: Cool the reactor back to 0-5 °C. In a separate, dry flask, suspend anhydrous aluminum chloride (311 g) in dichloromethane (1.0 L). Carefully and in portions, add the AlCl₃ slurry to the reaction mixture, maintaining the temperature below 10 °C. Note: This addition is exothermic.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the cyclization progress by HPLC.
-
Work-up: Cool the reaction mixture to 0-5 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 1M HCl (1.5 L). Caution: The quench is highly exothermic and releases HCl gas. Ensure adequate ventilation and cooling.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (1.0 L) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system like ethanol/water to yield 1,3,3-trimethylindolin-2-one as a solid.
In-Process Controls and Characterization
-
Reaction Monitoring: Use HPLC to monitor the consumption of starting material and the formation of the product, ensuring the reaction goes to completion.
-
Intermediate Confirmation: The structure of the purified intermediate should be confirmed using ¹H NMR and Mass Spectrometry to ensure it meets specifications before proceeding to the next step.
Part 2: Regioselective Bromination
Principle and Rationale
The final step is an electrophilic aromatic substitution on the electron-rich indolin-2-one ring. The N-methyl group and the benzene ring's fusion to the electron-donating nitrogen atom make the aromatic ring activated towards electrophiles. The C-6 position (para to the nitrogen) is sterically accessible and electronically favored, leading to highly regioselective bromination. Acetic acid is used as the solvent as it facilitates the reaction and helps to moderate the reactivity of bromine.
Detailed Experimental Protocol (100 g Scale)
Table 2: Reagents for Bromination
| Reagent | M.W. | Equivalents | Amount |
| 1,3,3-Trimethylindolin-2-one | 175.23 | 1.0 | 100 g |
| Bromine (Br₂) | 159.81 | 1.05 | 96 g (30.8 mL) |
| Glacial Acetic Acid | - | - | 1.0 L |
| Sodium Thiosulfate (10% aq.) | - | - | ~500 mL |
| Deionized Water | - | - | 2.0 L |
Procedure:
-
Dissolution: In a 3 L jacketed reactor, dissolve 1,3,3-trimethylindolin-2-one (100 g) in glacial acetic acid (1.0 L) with stirring.
-
Bromine Addition: In a separate flask, prepare a solution of bromine (96 g) in glacial acetic acid (200 mL). Add this solution dropwise to the reactor over 60 minutes at room temperature (20-25 °C). The reaction is mildly exothermic; maintain the temperature below 30 °C with cooling if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Precipitation and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a larger vessel containing 2.0 L of cold deionized water with vigorous stirring. The product will precipitate as a solid.
-
Stir the resulting slurry for 30 minutes.
-
Quenching: Check the filtrate for residual bromine (yellow/orange color). If present, add 10% aqueous sodium thiosulfate solution dropwise until the color is discharged.
-
Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield this compound.
Critical Safety Considerations: Handling Bromine
Bromine is a highly toxic, corrosive, and volatile substance that can cause severe chemical burns upon contact and is fatal if inhaled.[3][4] All manipulations must be performed within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[5][6]
-
Spill Response: Have a bromine spill kit readily available. This should include an neutralizing agent like a 10-25% sodium thiosulfate solution.[5] In case of a spill, evacuate the area, and allow trained personnel to handle the cleanup.
-
Quenching: Always quench excess bromine in the reaction mixture and on any contaminated equipment with sodium thiosulfate solution before disposal or cleaning.
Scale-Up Process Control and Workflow
Scaling this synthesis requires careful attention to thermal management and material handling.
Caption: Critical workflow for the scale-up bromination step.
-
Exothermicity Management: The bromination reaction is exothermic. On a large scale, the rate of bromine addition must be carefully controlled to match the reactor's cooling capacity to prevent a thermal runaway.
-
Purification Strategy: While chromatography is suitable for lab-scale purification, recrystallization is the preferred method for large-scale production due to its efficiency and cost-effectiveness. The precipitation/crystallization described in the protocol is designed for this purpose.
-
Material Transfer: Use closed systems or dedicated pumps for transferring large volumes of corrosive liquids like bromine and acetic acid.
Analytical Characterization of Final Product
The final product should be rigorously analyzed to confirm its identity, purity, and quality.
Table 3: Analytical Specifications for this compound
| Analysis | Specification |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | Conforms to structure. Expect signals for aromatic protons, N-CH₃, and gem-dimethyl protons. |
| ¹³C NMR (100 MHz, CDCl₃) | Conforms to structure. Expect signals for carbonyl, aromatic carbons (including C-Br), and alkyl carbons. |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₁₃BrNO⁺: 254.02, 256.02. Found: 254.0, 256.0 (characteristic bromine isotope pattern). |
| HPLC Purity | ≥98.5% |
| Melting Point | Report range. |
A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the final compound, ensuring its suitability for subsequent research and development activities.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination | 1. Incomplete reaction. 2. Loss of product during work-up. | 1. Extend reaction time and confirm completion by HPLC. 2. Ensure pH of washings is neutral before discarding aqueous layers. |
| Presence of Di-bromo Impurity | 1. Excess bromine used. 2. Reaction temperature too high. | 1. Use a maximum of 1.05 equivalents of bromine. 2. Maintain strict temperature control (<30 °C). Purify by recrystallization. |
| Residual Starting Material | 1. Insufficient bromine. 2. Short reaction time. | 1. Ensure accurate charge of bromine. 2. Monitor reaction by HPLC and stir until starting material is <1%. |
Conclusion
This application note details a validated and scalable two-step synthesis for this compound. By focusing on process understanding, in-process controls, and critical safety considerations, this guide provides the necessary framework for researchers and chemists to produce this important intermediate reliably and safely at scale. The described protocols for synthesis, purification, and analysis ensure a final product of high purity, suitable for the demanding requirements of pharmaceutical research and development.
References
- 1. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromine handling and safety | DOCX [slideshare.net]
- 4. carlroth.com [carlroth.com]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. tatachemicals.com [tatachemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one
Welcome to the technical support center for the synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. We will explore the underlying chemical principles, troubleshoot common issues, and provide detailed protocols to enhance the success of your experiments.
Introduction: The Synthetic Challenge
The synthesis of this compound is typically approached as a two-stage process: first, the formation of the 1,3,3-trimethylindolin-2-one core, followed by regioselective electrophilic bromination. While seemingly straightforward, achieving a high yield of the desired 6-bromo isomer requires careful control over reaction conditions to prevent the formation of side products and ensure complete conversion. This guide addresses the most common pitfalls in this synthesis.
Troubleshooting Guide: Low Yield and Impurities
This section is structured to help you diagnose and resolve specific issues you may be encountering during the synthesis.
Q1: My overall yield is very low, and I'm recovering a lot of the initial starting materials for the cyclization reaction. What's going wrong?
Likely Cause: Incomplete formation of the 1,3,3-trimethylindolin-2-one precursor. The initial cyclization, often a variation of the Fischer indole synthesis, is sensitive to the acid catalyst and temperature.[1][2]
Detailed Explanation & Solution: The Fischer indole synthesis involves the acid-catalyzed rearrangement of a phenylhydrazone.[2] If the reaction is incomplete, it's typically due to one of the following:
-
Insufficient Acid Catalysis: The acid (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is crucial for protonating the intermediate and driving the cyclization and ammonia elimination steps.[1][2] Ensure your acid catalyst is active and used in the correct stoichiometric amount.
-
Suboptimal Temperature: These cyclizations often require elevated temperatures to overcome the activation energy of the key[3][3]-sigmatropic rearrangement step.[4] If the temperature is too low, the reaction will be sluggish or stall. Conversely, excessively high temperatures can lead to decomposition and tar formation.
-
Poor Hydrazone Formation: The reaction begins with the formation of a hydrazone from an arylhydrazine and a ketone.[2] This initial condensation step must go to completion before heating with the cyclization catalyst. It is often beneficial to form the hydrazone separately before proceeding with the cyclization.
Recommended Action:
-
Verify Catalyst Activity: Use a fresh or properly stored acid catalyst. Lewis acids like ZnCl₂ are particularly susceptible to deactivation by moisture.
-
Optimize Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal point for conversion without significant byproduct formation.
-
Isolate the Hydrazone: Consider a two-step procedure where the phenylhydrazone intermediate is formed and isolated first, then subjected to the acid-catalyzed cyclization. This ensures the first step is complete before initiating the more demanding cyclization.
Q2: The bromination step is not working well. My crude product is a mix of unreacted starting material, the desired 6-bromo product, and other spots on the TLC plate. How can I improve this?
Likely Cause: Suboptimal bromination conditions, including incorrect choice of brominating agent, improper temperature control, or incorrect stoichiometry.
Detailed Explanation & Solution: This is an electrophilic aromatic substitution reaction. The oxindole ring is activated towards substitution, but directing the bromine to the 6-position while avoiding other outcomes requires precision.
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, it is often too reactive and can lead to over-bromination (di- or tri-brominated products). N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often preferred for activated systems.[5]
-
Stoichiometry: Using a large excess of the brominating agent is a common cause of multiple brominations.[6] Conversely, using too little will result in incomplete conversion.
-
Reaction Temperature: Electrophilic brominations are often exothermic. Running the reaction at a reduced temperature (e.g., 0-5 °C) can help control the reaction rate and improve selectivity, minimizing the formation of undesired isomers or over-brominated byproducts.
Recommended Action:
-
Switch to NBS: If you are using Br₂, switch to N-Bromosuccinimide (NBS) for a more controlled reaction.
-
Control Stoichiometry: Begin with a 1:1.05 molar ratio of your 1,3,3-trimethylindolin-2-one substrate to NBS. Monitor the reaction by TLC and add small additional portions of NBS only if necessary.
-
Temperature Management: Perform the reaction in an ice bath to maintain a low and stable temperature. Add the brominating agent slowly and portion-wise to prevent temperature spikes.
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Pros | Cons | Recommended Use |
|---|---|---|---|---|
| Molecular Bromine | Br₂ | Inexpensive, potent | Highly reactive, corrosive, can lead to over-bromination, requires a fume hood. | Use in a non-polar solvent with careful temperature control if NBS is unavailable. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Milder, more selective, easier to handle (solid), byproduct (succinimide) is easily removed.[5] | More expensive than Br₂. | Recommended agent for this synthesis, especially in polar aprotic solvents like DMF or Acetonitrile. |
Q3: I am getting a good conversion, but I suspect I'm forming the wrong isomer. How do I ensure bromination at the 6-position?
Likely Cause: The directing effects of the substituents on the indolin-2-one ring are influencing the regioselectivity of the bromination.
Detailed Explanation & Solution: The indolin-2-one ring system has two main directing groups to consider:
-
The Amide Nitrogen: The lone pair on the nitrogen atom is a strong ortho-, para- director. This strongly activates the 5- and 7-positions.
-
The Carbonyl Group: This is a deactivating meta- director.
The final substitution pattern is a result of the interplay between these groups. Bromination at the 5-position is often a competing side reaction. To favor substitution at the 6-position, which is para to the deactivating carbonyl group's influence on the benzene ring but not directly activated by the nitrogen, solvent choice can be critical. Using a polar aprotic solvent like DMF or Acetonitrile can help stabilize the intermediates that lead to the desired 6-bromo product.
Recommended Action:
-
Solvent Choice: Use a solvent like N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Characterization: Use ¹H NMR spectroscopy to confirm the structure. The coupling patterns of the aromatic protons are distinct for each isomer. For the 6-bromo product, you would expect to see two doublets and a doublet of doublets (or similar splitting) in the aromatic region, corresponding to the protons at the 4-, 5-, and 7-positions.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the bromination step with NBS? A: The reaction proceeds via a standard electrophilic aromatic substitution. First, NBS, often activated by a trace amount of acid or initiator, generates an electrophilic bromine species (Br⁺). The electron-rich aromatic ring of the indolinone attacks the Br⁺, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a base (like the succinimide anion) removes a proton from the ring, restoring aromaticity and yielding the 6-bromo product.
Q: How do I best purify the final this compound product? A: The two most effective methods are recrystallization and column chromatography.
-
Recrystallization: If the main impurity is the unreacted starting material or the succinimide byproduct from NBS, recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate can be very effective.
-
Column Chromatography: For separating isomeric byproducts or di-brominated species, silica gel column chromatography is the preferred method.[6] A gradient elution with a hexanes/ethyl acetate mixture typically provides good separation.[6]
Q: Can I use other halogenating agents like N-Chlorosuccinimide (NCS) or N-Iodosuccinimide (NIS)? A: Yes, the same principles apply. However, the reactivity and selectivity will differ. Chlorination with NCS is generally less selective than bromination. Iodination with NIS is often slower and may require a catalyst like trifluoroacetic acid to proceed efficiently.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Mechanism of Electrophilic Bromination
Caption: The reaction mechanism for the bromination of the indolinone core.
Experimental Protocols
Protocol 1: Synthesis of 1,3,3-trimethylindolin-2-one (Precursor)
This protocol is a general procedure based on the Fischer indole synthesis and should be optimized for your specific setup.[1][2]
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-methylphenyl)hydrazine (1.0 eq) in ethanol. Add 3-methyl-2-butanone (1.1 eq) and a catalytic amount of acetic acid (3-4 drops).
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the hydrazine.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used directly in the next step.
-
Cyclization: Add the crude hydrazone to polyphosphoric acid (PPA) (10x weight of hydrazone).
-
Heat the mixture with vigorous stirring to 100-120 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes/ethyl acetate to yield pure 1,3,3-trimethylindolin-2-one.
Protocol 2: Synthesis of this compound
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,3,3-trimethylindolin-2-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress by TLC (using a hexanes/ethyl acetate eluent system).
-
Quenching: Once the starting material is consumed, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any remaining bromine), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the pure this compound.[6]
References
Technical Support Center: Synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one
Welcome to the technical support resource for the synthesis and optimization of 6-Bromo-1,3,3-trimethylindolin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key oxindole intermediate. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Part 1: Synthesis Strategy & Core Concepts
This section addresses foundational questions regarding the most effective synthetic approach and the chemical reasoning behind it.
Q1: What is the most reliable synthetic route for preparing this compound?
The most robust and widely applicable strategy involves a three-step sequence starting from 4-bromoaniline. This approach provides excellent control over the substitution pattern and is generally high-yielding.
The core pathway is as follows:
-
Amide Formation: Acylation of 4-bromoaniline with 2-bromoisobutyryl bromide to form the key precursor, 2-bromo-N-(4-bromophenyl)-2-methylpropanamide.
-
Intramolecular Friedel-Crafts Cyclization: Lewis acid-catalyzed ring closure of the amide precursor to form the oxindole core, yielding 6-Bromo-3,3-dimethylindolin-2-one.
-
N-Methylation: Alkylation of the secondary amine within the lactam ring using a suitable methylating agent to yield the final target molecule, this compound.
Caption: High-level synthetic workflow for this compound.
Q2: Why is this multi-step approach preferred over direct bromination of 1,3,3-trimethylindolin-2-one?
This route is preferred due to the principle of regioselectivity. In electrophilic aromatic substitution, the existing functional groups on the benzene ring direct incoming electrophiles to specific positions.
-
The Challenge of Direct Bromination: The nitrogen atom of the indolinone ring is a powerful ortho-, para-directing group. Direct bromination of 1,3,3-trimethylindolin-2-one would likely yield the 5-bromo and/or 7-bromo isomers as major products, not the desired 6-bromo isomer. Separating these isomers would be difficult and inefficient.
-
The Advantage of Starting with 4-Bromoaniline: By beginning with a precursor that already contains the bromine atom in the correct position, the cyclization step locks in the desired regiochemistry, ensuring that the final product is exclusively the 6-bromo isomer. This strategy eliminates the formation of unwanted isomers and simplifies purification.
Part 2: Troubleshooting Guide for Key Reactions
This section provides detailed troubleshooting for the critical steps of the synthesis.
A. Intramolecular Friedel-Crafts Cyclization
This ring-forming step is often the most challenging. Success hinges on the careful management of the Lewis acid catalyst and reaction conditions.
Q3: My cyclization reaction is showing low yield and significant tar formation. What are the likely causes and solutions?
Low yields and polymerization are common issues in Friedel-Crafts reactions, typically stemming from catalyst deactivation or improper temperature control.
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Lewis acids like aluminum chloride (AlCl₃) react vigorously with water. Even trace amounts of moisture in the solvent or on the glassware will deactivate the catalyst and inhibit the reaction. | Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Catalyst Stoichiometry | This reaction requires a slight excess of the Lewis acid (typically 1.1 to 1.3 equivalents) to drive the reaction to completion. Too little will result in incomplete conversion, while a large excess can promote side reactions and charring. | Carefully measure the Lewis acid and add it portion-wise to control the initial exotherm. Start with 1.2 equivalents and optimize as needed. |
| Poor Temperature Control | The reaction is often exothermic upon addition of the Lewis acid. If the temperature rises too high, it can lead to intermolecular side reactions, polymerization, and decomposition of the starting material and product. | Add the Lewis acid slowly at a low temperature (e.g., 0-5 °C) to control the initial exotherm. Once the addition is complete, allow the reaction to slowly warm to room temperature or gently heat as required while monitoring progress.[1] |
| Choice of Lewis Acid | While AlCl₃ is common, other Lewis acids can offer milder conditions.[2][3] | If AlCl₃ gives excessive charring, consider alternative Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), which may be less aggressive.[2][3][4] |
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}
Caption: Troubleshooting workflow for the Friedel-Crafts cyclization step.
B. N-Methylation of the Oxindole Core
This step involves the deprotonation of the lactam nitrogen followed by nucleophilic attack on a methylating agent.
Q4: My N-methylation reaction is incomplete, with starting material still present after an extended time. How can I improve the conversion?
Incomplete conversion is typically due to an insufficiently strong base or a suboptimal solvent choice.
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Strong Base | The pKa of the N-H proton in an oxindole is weakly acidic. A base must be strong enough to fully deprotonate it to generate the nucleophilic anion. Carbonates may not be sufficient. | Use a strong base like sodium hydride (NaH, 60% dispersion in oil) for complete deprotonation.[5] Add the base at 0 °C and allow the mixture to stir until hydrogen evolution ceases before adding the methylating agent. |
| Incorrect Solvent | The reaction requires a polar aprotic solvent to dissolve the reagents and facilitate the SN2 reaction without interfering. Protic solvents (like alcohols) will quench the base and anion. | Use anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[5][6] These solvents effectively solvate the cation of the base and promote N-alkylation. |
| Inactive Methylating Agent | Methyl iodide (CH₃I) is light-sensitive and can decompose over time. | Use a fresh bottle of methyl iodide or purify it before use. Alternatively, consider using dimethyl sulfate, which is a more potent but also more toxic methylating agent. |
Q5: I am observing a side product that I suspect is from O-alkylation. How can this be minimized?
The deprotonated oxindole is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, reaction conditions can influence the outcome.
-
Mechanism Insight: O-alkylation is more likely under conditions that favor a "free" anion (less association with the counter-ion), whereas N-alkylation is favored in conditions that promote a tighter ion pair.
-
Solution: Using sodium hydride (NaH) as the base in a solvent like DMF or THF generally favors N-alkylation. The sodium counter-ion remains closely associated with the oxygen atom, sterically hindering it and making the nitrogen the more accessible nucleophilic site. Avoid using bases with large, soft counter-ions (like cesium) or highly dissociating solvent systems if O-alkylation is a problem.
Part 3: Experimental Protocols & Data Analysis
Protocol 1: Synthesis of 6-Bromo-3,3-dimethylindolin-2-one (Cyclization)
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 2-bromo-N-(4-bromophenyl)-2-methylpropanamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Catalyst Addition: Slowly add aluminum chloride (AlCl₃, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from ethanol/water or by silica gel column chromatography using a hexane/ethyl acetate gradient.[1][7]
Protocol 2: Synthesis of this compound (N-Methylation)
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 6-Bromo-3,3-dimethylindolin-2-one (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 1 hour or until gas evolution stops.
-
Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash repeatedly with brine to remove DMF, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Q6: How do I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous characterization.[8][9]
-
¹H NMR Spectroscopy: Confirm the presence of all expected protons, including:
-
A singlet for the N-methyl group (~3.2 ppm).
-
A singlet for the two C3-methyl groups (~1.3 ppm).
-
Three distinct signals in the aromatic region corresponding to the protons on the brominated ring.
-
-
Mass Spectrometry (MS): Verify the molecular weight. Look for the characteristic isotopic pattern of bromine, where the M+ and M+2 peaks appear in an approximate 1:1 ratio, confirming the presence of a single bromine atom.[8]
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound. A high-purity sample should show a single major peak.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one
Welcome to the technical support guide for the synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will delve into the common side products encountered, their mechanisms of formation, and robust strategies to mitigate their presence, ensuring the integrity and purity of your target compound.
Section 1: Synthesis Overview & Mechanistic Considerations
The most direct and common route to this compound is the electrophilic aromatic substitution (bromination) of the 1,3,3-trimethylindolin-2-one precursor. The electron-donating nature of the acyl-amino group and the alkyl substituents on the benzene ring activates it towards electrophilic attack. However, these same activating groups can also lead to a lack of regioselectivity and over-reaction if conditions are not precisely controlled.
The N-methyl and the aromatic ring's acyl-amino character are ortho-, para-directing. The C3 gem-dimethyl group provides some steric hindrance. This electronic and steric profile favors substitution at the C6 position, which is para to the nitrogen atom. However, other positions, particularly C4 (ortho to the nitrogen), remain susceptible to attack.
Caption: General synthesis scheme for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of specific side products.
Q1: My final product is a mixture of several brominated compounds. How can I improve the selectivity for the desired 6-bromo isomer?
A1: This is the most prevalent challenge and typically points to two main issues: formation of isomeric impurities (e.g., 4-bromo or 7-bromo) and over-bromination (di- or tri-brominated products).
Causality & Mechanism: The nitrogen atom of the indolinone ring is a powerful ortho-, para-directing group. This makes the C4 (ortho) and C6 (para) positions the most electronically favorable for electrophilic attack. While the C6 position is generally preferred, the C4 position can also react, leading to the 4-bromo isomer. Over-bromination occurs when the mono-brominated product, which is still an activated ring, undergoes a second bromination before all the starting material is consumed. This is common when the brominating agent is highly reactive or used in excess.
Troubleshooting & Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.05 equivalents. Adding the bromine solution dropwise over an extended period allows the desired reaction to proceed without building up a high concentration of the electrophile, which minimizes over-bromination.
-
Temperature Management: Perform the reaction at a lower temperature (e.g., 0-5 °C). This reduces the overall reaction rate and enhances the kinetic selectivity for the thermodynamically favored C6 position over the C4 position.
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical. While molecular bromine (Br₂) is effective, it can be aggressive. Consider a milder source of electrophilic bromine.
| Brominating Agent | Typical Conditions | Selectivity Profile | Advantages & Disadvantages |
| **Molecular Bromine (Br₂) ** | Acetic Acid, 0-25 °C | Good, but risk of over-bromination | Pro: Inexpensive, readily available. Con: Highly reactive, requires careful handling and stoichiometric control. |
| N-Bromosuccinimide (NBS) | Acetic Acid or DMF | Often higher selectivity | Pro: Solid, easier to handle, generally milder. Con: More expensive, can sometimes initiate radical pathways if not handled properly. |
| Pyridinium Bromide Perbromide (Py-Br₃) | Acetic Acid, THF | High selectivity | Pro: Solid, releases Br₂ slowly, providing excellent stoichiometric control. Con: More expensive, requires preparation. |
-
Solvent Effects: Acetic acid is a common solvent as it moderates the reactivity of bromine. Less polar, non-coordinating solvents like dichloromethane (DCM) or chloroform can sometimes lead to faster, less selective reactions.
Q2: I'm observing significant formation of a side product with bromination on one of the methyl groups. Why is this happening?
A2: You are likely observing benzylic bromination, a side reaction that proceeds through a free-radical mechanism.
Causality & Mechanism: This pathway is distinct from the desired ionic electrophilic aromatic substitution. Free-radical bromination, often known as the Wohl-Ziegler reaction, is initiated by light, heat, or radical initiators.[1] The benzylic protons on the C3-gem-dimethyl groups are susceptible to radical abstraction, leading to the formation of a stable benzylic radical, which then reacts with bromine to form a bromomethyl derivative.
Troubleshooting & Solutions:
-
Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). Light can photolytically cleave the Br-Br bond, initiating the radical chain reaction.
-
Control Temperature: Avoid excessive temperatures. While some heat might be needed to drive the ionic reaction to completion, high temperatures favor radical pathways.
-
Use Radical Scavengers/Inhibitors: In extreme cases, a small amount of a radical inhibitor like hydroquinone or BHT can be added, although this should be tested on a small scale as it may interfere with the primary reaction.
-
Purify Reagents: Ensure your brominating agent and solvent are free from peroxides or other impurities that could act as radical initiators.
Q3: My purified product has a persistent yellow or brown color, even after chromatography. What could be the cause?
A3: This often indicates the presence of trace amounts of oxidized impurities. Indolinone scaffolds can be susceptible to air oxidation.
Causality & Mechanism: The indolinone core can undergo oxidation, especially under harsh workup conditions, during purification (e.g., on silica gel exposed to air), or upon prolonged storage.[2] This can lead to the formation of highly conjugated, colored byproducts, such as isatin-like structures or other degradation products.
Troubleshooting & Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle.
-
Careful Workup: Avoid overly basic or acidic conditions during the aqueous workup, and minimize the time the product is in solution.
-
Purification Strategy: When performing column chromatography, use fresh, high-quality silica gel and elute the product as quickly as possible. Storing the purified product under an inert atmosphere and in the dark can improve its long-term stability.
Caption: Formation pathways for the desired product and common side products.
Section 3: Recommended Protocol for Selective Synthesis
This protocol is designed to maximize the yield of this compound while minimizing the formation of the side products discussed above.
Materials:
-
1,3,3-trimethylindolin-2-one (1.0 eq)
-
Molecular Bromine (Br₂) (1.05 eq)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask wrapped in aluminum foil, dissolve 1,3,3-trimethylindolin-2-one (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material). Equip the flask with a magnetic stirrer and place it in an ice-water bath to cool to 0-5 °C.
-
Reagent Preparation: In a separate, dry dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid.
-
Reaction: Add the bromine solution dropwise to the stirred solution of the starting material over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice and water. A precipitate should form.
-
Workup:
-
Carefully add saturated sodium thiosulfate solution dropwise to quench any unreacted bromine (the orange/brown color will disappear).
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
-
Section 4: Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues during your synthesis.
References
Technical Support Center: 6-Bromo-1,3,3-trimethylindolin-2-one
Welcome to the technical support center for 6-Bromo-1,3,3-trimethylindolin-2-one (CAS: 1190861-69-8). This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges associated with the purification of this important synthetic intermediate. Ensuring high purity is critical, as residual impurities can compromise the outcomes of subsequent synthetic steps and biological assays.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, supplemented with detailed experimental protocols and logical workflows to guide your purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound.
dot
Caption: Troubleshooting workflow for common purity issues.
Question 1: My final product has a persistent yellow or brown tint. What is the cause and how can I remove it?
Answer: A discolored product often indicates the presence of high molecular weight, polar, or colored byproducts from the synthesis, potentially arising from side reactions or degradation.
-
Causality: These impurities often possess chromophores that absorb visible light. They can be challenging to remove by crystallization alone as they may be present in small quantities but have a strong colorimetric impact.
-
Recommended Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area and can effectively adsorb colored impurities.[3]
-
Dissolve the crude this compound in a suitable solvent (e.g., hot ethanol or ethyl acetate) as you would for recrystallization.
-
Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound).
-
Stir and heat the mixture at reflux for 5-10 minutes.
-
Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.
-
Proceed with the recrystallization protocol by allowing the hot, decolorized filtrate to cool.
-
-
Self-Validation: The filtrate after hot filtration should be colorless or significantly lighter. The final crystals obtained should be white or off-white.
Question 2: My product "oils out" or fails to crystallize from solution. What should I do?
Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This typically happens if the solution is supersaturated at a temperature above the compound's melting point or if the chosen solvent system is inappropriate.[3]
-
Causality: The compound has low lattice energy, and the transition from a dissolved state to a solid crystal is kinetically or thermodynamically unfavorable under the current conditions. The presence of impurities can also disrupt crystal lattice formation.[3]
-
Recommended Solutions:
-
Optimize Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oiling.[3]
-
Induce Nucleation:
-
Change Solvent System: The current solvent may be too "good," meaning the compound is too soluble even at low temperatures. Add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the solution until turbidity persists. For example, if your compound is dissolved in ethanol, slowly add water.
-
| Problem | Probable Cause(s) | Recommended Solution(s) | Validation |
| Discoloration | Presence of colored byproducts/impurities. | Treat with activated charcoal during recrystallization. | Colorless filtrate and final product. |
| Oiling Out | Solution is too concentrated; cooling is too rapid; inappropriate solvent. | Reheat to dissolve, add more solvent, cool slowly, try a different solvent system. | Formation of solid crystals instead of oil. |
| Persistent Impurities | Impurities have similar polarity and solubility to the product. | Switch from recrystallization to column chromatography. | HPLC/TLC analysis shows separation of impurities. |
| Low Yield | Product is too soluble in the chosen solvent; premature crystallization. | Cool the mother liquor to a lower temperature; re-process the mother liquor; ensure filter funnel is pre-heated for hot filtration. | Recovery of additional product from mother liquor. |
Question 3: After recrystallization, analytical data (HPLC/NMR) still shows the presence of impurities. Why?
Answer: This indicates that the impurities have similar solubility and polarity profiles to the target compound, causing them to co-crystallize. Common impurities could include unreacted starting materials or isomers formed during synthesis.[4]
-
Causality: Recrystallization is most effective at separating compounds with significantly different solubility profiles. If an impurity has a similar structure (e.g., a positional isomer), it can be readily incorporated into the growing crystal lattice of the desired product.
-
Recommended Solution: Silica Gel Column Chromatography. Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[5] This method offers much higher resolving power for closely related impurities than recrystallization.
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. Start with a low-polarity mixture like Hexane/Ethyl Acetate (e.g., 9:1 v/v) and gradually increase the polarity based on TLC analysis.
-
Validation: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product (as determined by a single spot on the TLC plate) and remove the solvent under reduced pressure. Confirm final purity by HPLC or NMR.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to assess the purity of this compound? A multi-technique approach is recommended for a comprehensive purity assessment.[2][4]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.[1][6]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure and can identify and quantify proton-containing impurities if their signals do not overlap with the main compound's signals.[2][4]
-
Mass Spectrometry (MS): Confirms the molecular weight. The presence of a bromine atom will result in a characteristic isotopic pattern ([M]+ and [M+2]+ peaks of nearly equal intensity), which is a powerful confirmation of identity.[4]
Q2: What are the optimal storage conditions for this compound? this compound should be stored in a tightly sealed container in a cool, dry place, away from light.[7][8] Room temperature storage is generally acceptable for short to medium terms.[7][8][9]
Q3: My yield is very low after recrystallization. How can I improve it? Low yield can result from several factors:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. Use just enough solvent to dissolve the compound at boiling point.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation.
-
Product Loss During Transfer: Premature crystallization during hot filtration can lead to significant loss. Ensure the funnel and receiving flask are pre-heated.
-
Discarding the Mother Liquor: The mother liquor will contain dissolved product. You can often obtain a second crop of crystals by concentrating the mother liquor and re-cooling.[10]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general framework. The ideal solvent system should be determined experimentally via small-scale solubility tests.
| Solvent System | Comments |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a few drops of ethanol to clarify before cooling. |
| Ethyl Acetate/Hexane | Excellent for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate, then add hexane as the anti-solvent. |
| Isopropanol | A single solvent system that often provides good differential solubility. |
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., ethanol). Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is fully dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reflux for 5-10 minutes.[3]
-
Hot Filtration: Pre-heat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Validation: Determine the melting point and assess purity via HPLC or NMR. Analyze the mother liquor to quantify product loss.[2]
Protocol 2: Purity Assessment by HPLC
This is a representative method that should be optimized for your specific instrument and impurities.[6]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | 1 mg/mL in Methanol |
Procedure:
-
Prepare the sample solution and mobile phases as described.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the sample.
-
Integrate all peaks in the resulting chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.[6]
dot
Caption: Decision tree for selecting a primary purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - CAS:1190861-69-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. 6-Bromo-2-methylisoindolin-1-one | 1254319-51-1 [sigmaaldrich.com]
- 9. rheniumshop.co.il [rheniumshop.co.il]
- 10. data.epo.org [data.epo.org]
Technical Support Center: Reaction Monitoring for 6-Bromo-1,3,3-trimethylindolin-2-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for monitoring reactions involving 6-Bromo-1,3,3-trimethylindolin-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who require robust analytical methods to track the progress of chemical transformations. We provide field-proven insights, step-by-step protocols, and comprehensive troubleshooting guides for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
General Reaction Monitoring Workflow
Effectively monitoring a chemical reaction is crucial for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions. A typical workflow involves sampling the reaction mixture at various time points and analyzing it using a suitable chromatographic technique.
Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring reaction progress.[1][2] It excels at providing a quick snapshot of the presence of starting material, product, and any major byproducts.
Frequently Asked Questions (FAQs) for TLC
Q1: What is the best stationary phase for analyzing this compound?
A1: For a moderately polar compound like this compound, standard silica gel 60 F₂₅₄ plates are the ideal choice. The "F₂₅₄" indicates that the plate contains a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm UV light.[1][3] Given the aromatic nature of the indolinone core, this compound should be UV-active.
Q2: How do I select an appropriate mobile phase (eluent)?
A2: Mobile phase selection is a process of optimizing the polarity to achieve good separation.[4][5] The goal is to have the starting material and product spots well-separated with Retention Factor (Rf) values between 0.2 and 0.6.
-
Starting Point: A common starting eluent for compounds of moderate polarity is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate (EtOAc) in a 4:1 or 3:1 ratio.
-
Optimization Logic:
-
If all spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., switch from 4:1 to 2:1 Hexane:EtOAc).[6]
-
If all spots move to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 4:1 to 9:1 Hexane:EtOAc).[6]
-
-
Causality: The separation on silica (a polar stationary phase) is based on polarity.[7] More polar compounds adhere more strongly to the silica and move less, resulting in a lower Rf. A more polar mobile phase is more competitive in binding to the silica, thus displacing the compounds and causing them to move further up the plate.
Q3: How do I properly set up a TLC for reaction monitoring?
A3: The three-lane spotting technique is essential for unambiguous interpretation.[8]
-
Lane 1 (Left): Spot the pure starting material (SM).
-
Lane 2 (Center - Cospot): Spot the starting material first, then, on the exact same spot, apply an aliquot of the reaction mixture.
-
Lane 3 (Right): Spot only the reaction mixture (RM).
-
Why this works: The cospot is a critical internal standard. If the product Rf is very close to the starting material Rf, the cospot will show a single, slightly elongated spot if the starting material is consumed. If the starting material is still present, the cospot will clearly show two distinct or overlapping spots.[8]
Q4: My compound isn't visible under UV light. What are my options?
A4: While the indolinone core is likely UV-active, some reactants or products may not be. If a spot is not visible, other visualization methods are required.[6]
-
Iodine Chamber: Place the developed plate in a chamber with a few crystals of iodine. Iodine vapor is absorbed by most organic compounds, revealing them as temporary brown or yellow spots.[9]
-
Staining Reagents: After development, the plate can be dipped into or sprayed with a chemical stain, followed by heating. Common general-purpose stains include:
-
Potassium Permanganate (KMnO₄): Reacts with any compound that can be oxidized (e.g., alkenes, alkynes, alcohols), showing yellow spots on a purple background.
-
Ceric Ammonium Molybdate (CAM) or Anisaldehyde Stains: These are general-purpose stains that react with a wide variety of functional groups to give colored spots upon heating.[10]
-
TLC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Tailing Spots | 1. Sample Overload: Too much sample was spotted on the plate.[6][11][12] 2. Acidic/Basic Compound: The compound may be interacting too strongly with the slightly acidic silica gel.[13] 3. Inappropriate Solvent: The sample was spotted in a solvent that is too strong or polar. | 1. Dilute the sample solution and re-spot. Apply the sample in small, repeated applications, allowing the solvent to dry between each.[11] 2. Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic/formic acid (for acidic compounds) to the mobile phase.[6][13] 3. Ensure the spotting solvent is volatile and not significantly more polar than the mobile phase. |
| Spots Not Moving (Rf ≈ 0) | The mobile phase is not polar enough to elute the compounds from the stationary phase.[6] | Increase the polarity of the mobile phase. For a Hexane:EtOAc system, increase the proportion of EtOAc. |
| Spots at Solvent Front (Rf ≈ 1) | The mobile phase is too polar, causing all compounds to travel with it.[6] | Decrease the polarity of the mobile phase. For a Hexane:EtOAc system, decrease the proportion of EtOAc. |
| Uneven Solvent Front | 1. The TLC chamber was not properly sealed or saturated. 2. The plate is touching the side of the chamber or the filter paper.[11] | 1. Place a piece of filter paper in the chamber, add the eluent, and let it stand (covered) for 10-15 minutes before running the plate to ensure the atmosphere is saturated with solvent vapors. 2. Ensure the plate is centered in the chamber and not touching the sides. |
| No Spots Visible | 1. Sample Too Dilute: The concentration of the compound is below the detection limit.[6][11] 2. Not UV-Active: The compound does not absorb UV light at 254 nm. 3. Volatile Compound: The compound may have evaporated from the plate. | 1. Re-spot using a more concentrated sample or apply the sample multiple times to the same spot.[11] 2. Use an alternative visualization method like an iodine chamber or a chemical stain.[6] 3. This is less likely for the target compound but can be an issue for low-boiling point substances. |
Detailed Protocol: TLC Reaction Monitoring
-
Chamber Preparation:
-
Cut a piece of filter paper to line the inside of a TLC chamber or beaker.
-
Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[11]
-
Cover the chamber with a lid or watch glass and gently swirl to saturate the filter paper. Allow the chamber to equilibrate for at least 10-15 minutes.
-
-
Plate Preparation:
-
Using a pencil (never a pen), gently draw a light origin line about 1 cm from the bottom of a silica gel plate.[11]
-
Mark three small tick marks on the origin line for the SM, Cospot, and RM lanes.
-
-
Sample Spotting:
-
Dip a capillary tube into the solution of your starting material and gently touch it to the "SM" and "Cospot" marks. The spot should be small and concentrated (1-2 mm in diameter).[8]
-
Take an aliquot of your reaction mixture (e.g., 1-2 drops) and dilute it with a suitable solvent (e.g., EtOAc or CH₂Cl₂).
-
Using a clean capillary tube, spot the diluted reaction mixture onto the "Cospot" (directly on top of the SM spot) and "RM" marks.
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the plate is straight and not touching the filter paper.
-
Cover the chamber and allow the solvent to travel up the plate undisturbed.
-
When the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Allow the solvent to completely evaporate from the plate.
-
View the plate under a UV lamp (254 nm) and circle the visible spots with a pencil.
-
If necessary, use a secondary visualization method (iodine or stain).
-
Analyze the plate: Compare the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The cospot confirms the relative positions.
-
Part 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC offers quantitative analysis, higher resolution, and greater sensitivity than TLC, making it ideal for detailed reaction monitoring, impurity profiling, and kinetic studies.[9]
Frequently Asked Questions (FAQs) for HPLC
Q1: What HPLC mode and column are best for this compound?
A1: Reversed-Phase HPLC (RP-HPLC) is the most suitable mode.[14] In this mode, the stationary phase is non-polar, and the mobile phase is polar.
-
Stationary Phase/Column: A C18 (octadecylsilane) column is the most common and versatile choice for RP-HPLC and serves as an excellent starting point.[14][15] These columns provide good retention for moderately non-polar compounds like the target molecule.
-
Causality: The molecule has significant non-polar character (trimethylated carbon, bromo-phenyl ring) which will interact favorably with the non-polar C18 chains, allowing for retention and separation based on subtle differences in hydrophobicity.
Q2: How do I develop a mobile phase for an RP-HPLC method?
A2: Mobile phase selection in RP-HPLC involves balancing an aqueous component with an organic modifier.[16][17]
-
Common Solvents:
-
Aqueous (Solvent A): HPLC-grade water.
-
Organic (Solvent B): Acetonitrile (ACN) or Methanol (MeOH). ACN is often preferred due to its lower viscosity and UV cutoff.[14]
-
-
Additives: To ensure sharp, symmetrical peaks, it is crucial to add a modifier to control the ionization of any acidic/basic sites on the analyte or residual silanols on the stationary phase.[18][19] For neutral to moderately acidic conditions, 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases is standard practice.[15]
-
Isocratic vs. Gradient:
-
Isocratic: The mobile phase composition remains constant (e.g., 60% ACN / 40% Water). This is simpler and ideal if all components elute within a reasonable time with good resolution.
-
Gradient: The composition of the mobile phase changes over time (e.g., starting at 30% ACN and increasing to 90% ACN over 15 minutes). This is necessary if the starting material and product have very different polarities, as it allows for the elution of all components with good peak shape in a single run.[20]
-
Q3: How do I select a detection wavelength?
A3: A Diode Array Detector (DAD) or UV-Vis detector is standard. To determine the optimal wavelength, you should measure the UV spectrum of your starting material and product. The ideal wavelength is the λmax (wavelength of maximum absorbance) that they share, which provides the highest sensitivity for all components of interest. For indolinone structures, this is typically in the 250-290 nm range.[15]
HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: Basic amine groups on the analyte interacting with acidic residual silanols on the silica support.[19][21] 2. Column Overload: Injecting too much sample mass.[20] 3. Insufficient Buffering: Mobile phase pH is not properly controlled. | 1. Ensure an acidic modifier (e.g., 0.1% FA or TFA) is in the mobile phase to protonate silanols and reduce interaction.[21] 2. Dilute the sample and reinject. 3. Use a buffer if pH control is critical, ensuring it is soluble in the mobile phase.[19] |
| Split or Distorted Peaks | 1. Column Void: A void has formed at the head of the column. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure ACN for a 30% ACN mobile phase).[21] 3. Clogged Frit: The inlet frit of the column is partially blocked. | 1. Try reversing and flushing the column (check manufacturer's instructions). If this fails, the column may need to be replaced.[21] 2. Dissolve the sample in the mobile phase itself or in a weaker solvent. 3. Back-flush the column or replace the frit if possible. Replace the column if necessary. |
| Shifting Retention Times | 1. Temperature Fluctuations: The column temperature is not stable.[22] 2. Mobile Phase Composition Change: Inconsistent preparation or degradation of the mobile phase.[22] 3. Column Inequilibration: The column was not sufficiently equilibrated before injection. | 1. Use a thermostatted column compartment. 2. Prepare fresh mobile phase daily. Ensure solvents are properly mixed and degassed.[22] 3. Equilibrate the column with at least 10-15 column volumes of the mobile phase before starting the analysis. |
| High System Backpressure | 1. Blockage: A blockage exists in the system, most commonly at an in-line filter, guard column, or the column inlet frit.[20] 2. Buffer Precipitation: The buffer has precipitated due to high organic solvent concentration. | 1. Systematically troubleshoot by removing components (guard column, then analytical column) to identify the source of the pressure. Replace the blocked component.[21] 2. Ensure the buffer used is soluble across the entire gradient range. Flush the system with high aqueous mobile phase to redissolve salts. |
| Ghost Peaks | 1. Late Elution: A peak from a previous injection is eluting in the current run. 2. Contaminated Mobile Phase or System: Impurities are present in the solvents or leaching from system components. | 1. Extend the run time or add a high-organic wash step at the end of the gradient to flush all components. 2. Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase. Flush the entire system with a strong solvent like isopropanol.[20] |
Detailed Protocol: HPLC Method Development & Monitoring
-
System Preparation:
-
Prepare the mobile phases. For example, Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Filter and degas all mobile phases to prevent blockages and pump issues.[20]
-
Install a suitable C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Purge the pump lines with the new mobile phases.
-
-
Method Setup & Equilibration:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column oven temperature (e.g., 30 °C) for stable retention times.
-
Set the detector wavelength (e.g., 260 nm, to be optimized).
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of the starting material in a suitable solvent (ideally the mobile phase).
-
For reaction monitoring, take a small aliquot (e.g., 50 µL) from the reaction vessel.
-
Quench the reaction if necessary (e.g., by adding to a vial containing a small amount of water or buffer).
-
Dilute the quenched aliquot significantly with the mobile phase to a final concentration suitable for HPLC analysis (typically in the low µg/mL range). Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a standard of the starting material to determine its retention time.
-
Inject the prepared sample from the reaction mixture.
-
Monitor the chromatogram for the disappearance of the starting material peak and the growth of the product peak. The peak area can be used to quantitatively determine the percent conversion over time.
-
-
Data Interpretation:
-
Integrate the peak areas of the starting material and the product.
-
Calculate the percentage of remaining starting material or the percentage of product formed to track the reaction's progress.
-
Look for the appearance of new peaks, which may indicate the formation of impurities or byproducts.
-
References
- 1. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 2. Khan Academy [khanacademy.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How To [chem.rochester.edu]
- 9. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. chembam.com [chembam.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. Separation of 2-Indolinone, 1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. hplc.eu [hplc.eu]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 21. realab.ua [realab.ua]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
Preventing decomposition of 6-Bromo-1,3,3-trimethylindolin-2-one during reaction
Welcome to the technical support center for 6-Bromo-1,3,3-trimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Our goal is to equip you with the knowledge to anticipate and prevent its decomposition, ensuring the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this compound revolve around three potential areas of decomposition:
-
Hydrolysis of the lactam (amide) bond: This can lead to ring-opening of the indolin-2-one core.
-
Oxidation of the indolin-2-one ring: This can introduce unwanted functionalities, such as conversion to an isatin-like structure.
-
Reactions involving the C-Br bond: Under certain conditions, the bromo substituent can be displaced or undergo coupling reactions.
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, it is recommended to store this compound in a cool, dry place, away from light and strong oxidizing agents. Inert atmosphere storage (e.g., under argon or nitrogen) is advisable for prolonged periods to minimize oxidative degradation.
Q3: Can I use strong bases in reactions with this compound?
Caution is advised when using strong bases. While the lactam in the indolin-2-one ring is generally stable, prolonged exposure to strong bases, especially at elevated temperatures, can promote hydrolysis and ring-opening.
Q4: Is the bromo group susceptible to displacement?
The carbon-bromine bond on the aromatic ring is relatively stable and generally resistant to nucleophilic substitution under standard laboratory conditions.[1][2] However, it can be reactive in the presence of transition metal catalysts (e.g., palladium) or under very harsh conditions (high temperature and pressure).[1][3]
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues that may arise during your experiments and provides actionable solutions to prevent the decomposition of this compound.
Issue 1: Suspected Hydrolysis of the Lactam Ring
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
Mass spectrometry data showing a product with an 18 amu increase (addition of water).
-
Formation of a carboxylic acid functionality, detectable by IR spectroscopy or changes in solubility.
Causality: The lactam bond in the indolin-2-one ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of a ring-opened amino acid derivative. While one study on a similar indolinone derivative showed stability at pH 1.2, basic conditions were not evaluated and can be more aggressive towards lactams.[4][5]
Preventative Measures:
-
pH Control: Maintain the reaction pH within a neutral or mildly acidic/basic range if possible. If strong acids or bases are required, consider shorter reaction times and lower temperatures.
-
Anhydrous Conditions: For reactions sensitive to water, ensure the use of anhydrous solvents and reagents to minimize the risk of hydrolysis.
Issue 2: Unwanted Oxidation of the Indolin-2-one Ring
Symptoms:
-
Formation of colored byproducts (often yellow or orange).
-
Mass spectrometry data indicating the addition of one or more oxygen atoms.
-
Appearance of new carbonyl peaks in the IR spectrum, suggesting the formation of an isatin-like structure.
Causality: The indolin-2-one ring system can be oxidized, particularly at the C3 position, to form isatin derivatives or other oxidized species.[6][7][8] This is more likely to occur in the presence of strong oxidizing agents or when reactions are exposed to air for extended periods at elevated temperatures.
Preventative Measures:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.
-
Avoid Strong Oxidants: Be mindful of the oxidizing potential of all reagents in your reaction mixture. If an oxidation step is necessary elsewhere in the molecule, careful selection of a selective oxidant is crucial.
-
Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can help prevent oxidative decomposition.
Issue 3: Side Reactions at the C-Br Bond
Symptoms:
-
Formation of a debrominated byproduct.
-
Unexpected coupling products if transition metals or organometallic reagents are present.
-
Mass spectrometry data showing loss of bromine or addition of a new substituent at the 6-position.
Causality: While the aryl bromide is generally stable, it can participate in reactions under specific conditions:
-
Reductive Debromination: In the presence of certain reducing agents or catalysts, the bromine atom can be replaced by hydrogen.
-
Nucleophilic Aromatic Substitution (SNAr): This is generally difficult for aryl bromides but can occur with potent nucleophiles and/or under forcing conditions.[1]
-
Metal-Catalyzed Cross-Coupling: The C-Br bond is a common reaction handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). If trace metal impurities are present, or if such catalysts are used intentionally, reactions at this site will occur.
Preventative Measures:
-
Reagent Purity: Use reagents and solvents free from transition metal contaminants.
-
Controlled Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times, which can favor side reactions.
-
Protecting Groups: If the C-Br bond needs to be preserved during a reaction that might affect it, consider if a protecting group strategy is applicable, though this is less common for aryl halides.
Summary of Conditions to Avoid
| Condition | Potential Decomposition Pathway | Rationale |
| Strong Aqueous Base (e.g., >1M NaOH, reflux) | Lactam Hydrolysis | Promotes nucleophilic attack on the carbonyl carbon of the lactam. |
| Strong Aqueous Acid (e.g., >1M HCl, reflux) | Lactam Hydrolysis | Can catalyze the hydrolysis of the amide bond. |
| Strong Oxidizing Agents (e.g., KMnO4, CrO3) | Ring Oxidation | Can lead to the formation of isatin derivatives or other oxidized byproducts.[6] |
| Prolonged Exposure to Air at High Temperatures | Ring Oxidation | Atmospheric oxygen can act as an oxidant over time. |
| Palladium Catalysts (with coupling partners) | C-Br Cross-Coupling | The aryl bromide is a reactive handle for these transformations. |
| Strong Reducing Agents (e.g., H2/Pd, NaBH4 with catalysts) | Reductive Debromination | Can lead to the loss of the bromo substituent. |
Visualizing Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a standard method for the N-alkylation of a secondary amine using this compound as a hypothetical starting material for a subsequent reaction where its stability is key. The principles here can be adapted for other transformations.
Objective: To perform a reaction while minimizing the decomposition of the this compound scaffold.
Materials:
-
This compound
-
Secondary amine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser and magnetic stirrer) and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the secondary amine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile via syringe. The reaction concentration should be approximately 0.1 M.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If no reaction occurs, the temperature can be gently increased to 40-50°C. Avoid excessive heating to prevent potential side reactions.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Caption: General workflow for a reaction minimizing decomposition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, ex vivo and in vitro hydrolysis study of an indoline derivative designed as an anti-inflammatory with reduced gastric ulceration properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for 6-Bromo-1,3,3-trimethylindolin-2-one Synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical aspects of catalyst selection for this important synthetic transformation. The following content, structured in a question-and-answer format, provides in-depth technical insights and practical troubleshooting advice to ensure the successful and efficient synthesis of your target molecule.
Section 1: Foundational Concepts & Reaction Overview
The synthesis of this compound, a substituted oxindole, is often achieved through a palladium-catalyzed intramolecular α-arylation of an appropriate amide precursor. This transformation is a variation of the highly influential Buchwald-Hartwig amination reaction, which has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The success of this reaction is critically dependent on the careful selection of the palladium catalyst system, which includes a palladium precursor and a supporting ligand.
The general reaction involves the cyclization of an α-halo amide in the presence of a palladium(0) catalyst and a base. The catalyst facilitates the intramolecular C-N bond formation to construct the oxindole ring system.
Section 2: Catalyst System Selection (FAQs)
Q1: What are the most common palladium precursors for this synthesis, and how do I choose between them?
The most frequently used palladium precursors are palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Palladium(II) Acetate (Pd(OAc)₂): This is a stable, air-tolerant Pd(II) source that requires in situ reduction to the active Pd(0) species. This reduction is typically accomplished by a phosphine ligand or an amine present in the reaction mixture.[3] It is often a cost-effective and reliable choice for many standard cross-coupling reactions.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This is a Pd(0) source, which means it does not require an initial reduction step. This can sometimes lead to faster reaction initiation and cleaner reaction profiles, as the side reactions associated with the reduction of Pd(II) are avoided. However, it can be more sensitive to air and moisture than Pd(OAc)₂.
Recommendation: For initial screening and process development, Pd(OAc)₂ is a robust starting point. If issues with reaction initiation or catalyst activity are encountered, switching to Pd₂(dba)₃ may be beneficial. The use of palladium precatalysts, which are air-stable and readily form the active catalyst upon exposure to a base, is also an excellent modern alternative that can simplify reaction setup.[4]
Q2: The ligand seems to be the most critical component. How do I select the right phosphine ligand?
The choice of ligand is arguably the most crucial factor in determining the success of the synthesis. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][6] For intramolecular α-arylation of amides, bulky, electron-rich phosphine ligands are generally the most effective.[2][7]
Here is a comparison of commonly employed ligand classes:
| Ligand Class | Representative Examples | Key Characteristics & Applications |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically hindered. Excellent for forming C-N bonds, especially with challenging substrates like aryl chlorides.[5] They promote the formation of the reactive L₁Pd(0) species.[5] |
| Dialkylbiaryl Phosphines | tBuXPhos, BrettPhos | Offer increased steric bulk and electron-donating ability compared to their triaryl counterparts. Often allow for lower catalyst loadings and milder reaction conditions. |
| Bidentate Phosphines | BINAP, DPPF | While highly effective in many cross-coupling reactions, they can sometimes be less efficient for amide α-arylation compared to the more sterically demanding monophosphine ligands.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes. They can be effective alternatives to phosphine ligands, particularly in reactions requiring high thermal stability. |
Recommendation: Start with a well-established biaryl monophosphine ligand like XPhos or SPhos . Their steric bulk and electron-rich nature are well-suited to promote the intramolecular cyclization required for oxindole synthesis.[8]
Q3: What is the catalytic cycle for this reaction?
The synthesis of the oxindole core via intramolecular C-N coupling follows a well-established catalytic cycle, analogous to the Buchwald-Hartwig amination.[1][3]
Caption: Palladium-catalyzed intramolecular C-N coupling cycle.
The cycle involves:
-
Oxidative Addition: The active L-Pd(0) catalyst adds to the aryl halide bond of the precursor.
-
Amide Coordination & Deprotonation: The amide nitrogen coordinates to the palladium(II) center, and a base removes the amide proton.
-
Reductive Elimination: The C-N bond is formed, releasing the oxindole product and regenerating the L-Pd(0) catalyst.[1][9]
Section 3: Troubleshooting Guide
Q1: My reaction is not proceeding, or the yield is very low. What are the likely catalyst-related causes?
Low or no conversion is a common issue that can often be traced back to the catalyst system. Here is a decision tree to help diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Points:
-
Catalyst Inactivity: The Pd(0) species is susceptible to oxidation. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). Phosphine ligands, especially electron-rich ones, can also be air-sensitive. Use freshly opened or properly stored reagents.
-
Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amide precursor. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base must be anhydrous and have sufficient solubility in the reaction solvent. Poor agitation can also be an issue if using dense inorganic bases.[3]
-
Ligand Choice: If conversion stalls, the chosen ligand may not be suitable. A ligand with greater steric bulk or electron-donating character might be necessary to facilitate the reductive elimination step. Consider screening a panel of biarylphosphine ligands.
Q2: I'm observing side products. How can catalyst selection help?
Side product formation often points to competing reaction pathways.
-
Hydrodehalogenation: This is where the starting aryl bromide is reduced to an arene. This can occur if there are sources of hydride in the reaction or if a β-hydride elimination pathway becomes competitive.[1] Using a bulkier ligand can often disfavor these side reactions by sterically shielding the metal center.
-
Intermolecular Coupling: If the precursor concentration is too high, intermolecular N-arylation can compete with the desired intramolecular cyclization. While primarily controlled by reaction concentration, a highly efficient catalyst system that promotes rapid intramolecular reaction can minimize this.
Recommendation: Ensure high-purity starting materials. If hydrodehalogenation is observed, switch to a more sterically hindered ligand like tBuXPhos.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific setup.
Materials:
-
N-(2-bromo-4-chlorophenyl)-N,2-dimethylpropanamide (starting material)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (or other selected biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (or other suitable solvent like Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the starting α-halo amide (1.0 eq), sodium tert-butoxide (1.2-1.5 eq), and anhydrous toluene.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gessnergroup.com [gessnergroup.com]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Oxindole synthesis [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one
A Senior Application Scientist's Guide to a Robust Work-up Procedure
Welcome to the technical support center for the synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are looking for in-depth, field-proven insights into the work-up and purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a framework for understanding the causality behind each step, enabling you to troubleshoot and optimize your process effectively.
The synthesis of this compound, a key building block in medicinal chemistry, typically involves the electrophilic bromination of 1,3,3-trimethylindolin-2-one. While the reaction itself may appear straightforward, the success of the synthesis is often determined by a meticulous work-up procedure. This guide will focus on addressing the common challenges encountered during the isolation and purification of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A: The most common impurities include unreacted starting material (1,3,3-trimethylindolin-2-one), polybrominated species (e.g., 4,6-dibromo- or 5,6-dibromo-1,3,3-trimethylindolin-2-one), and isomers (e.g., 4-bromo-, 5-bromo-, and 7-bromo-1,3,3-trimethylindolin-2-one). The formation of these byproducts is highly dependent on the reaction conditions, particularly the stoichiometry of the brominating agent and the reaction temperature.[1]
Q2: Why is controlling the temperature so critical during the quenching and extraction steps?
A: Temperature control is crucial for several reasons. Firstly, some work-up reagents, such as sodium thiosulfate used to quench excess bromine, can decompose at higher temperatures. Secondly, the solubility of your product and impurities can be temperature-dependent, which can affect the efficiency of your extraction. Finally, for some indolinone derivatives, elevated temperatures during work-up can lead to degradation.
Q3: What is the best way to monitor the progress of the work-up?
A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your work-up.[2] It allows you to visualize the separation of your product from starting materials and byproducts during extraction and to track the effectiveness of your purification steps. Using a combination of different solvent systems for your TLC can provide a more complete picture of your sample's composition. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[3][4]
Troubleshooting Guide: From Reaction Quench to Pure Product
Issue 1: The reaction mixture remains colored (yellow/orange) after quenching with sodium thiosulfate.
-
Question: I've added what I thought was an excess of aqueous sodium thiosulfate to my reaction mixture, but the organic layer retains a persistent yellow or orange color. What's going on?
-
Answer: This indicates the presence of unreacted bromine. A persistent color suggests that the quenching is incomplete.
-
Potential Cause & Solution:
-
Insufficient Quenching Agent: You may have underestimated the amount of excess bromine in your reaction. Add more saturated sodium thiosulfate solution portion-wise until the color dissipates.
-
Poor Mixing: Ensure vigorous stirring during the quench to maximize the contact between the organic and aqueous phases. Inadequate mixing can lead to localized areas of high bromine concentration.[1]
-
Decomposition of Thiosulfate: If your reaction was quenched at a high temperature, the thiosulfate may have decomposed. Cool the reaction mixture to room temperature before and during the quench.
-
-
Issue 2: My product seems to be stuck in the aqueous layer during extraction.
-
Question: After performing a liquid-liquid extraction with an organic solvent like ethyl acetate, my TLC analysis shows a significant amount of product remaining in the aqueous layer. How can I improve my extraction efficiency?
-
Answer: This is a common issue, often related to the pH of the aqueous layer or the polarity of the extraction solvent.
-
Potential Cause & Solution:
-
pH of the Aqueous Layer: The oxindole core has a weakly acidic N-H proton (though in this case it is methylated) and the lactam oxygen can be protonated under strongly acidic conditions. Ensure the aqueous layer is neutral or slightly basic (pH 7-8) to maximize the partitioning of your neutral organic product into the organic phase. You can adjust the pH by adding a saturated solution of a mild base like sodium bicarbonate.
-
Insufficient Salinity ("Salting Out"): Increasing the ionic strength of the aqueous layer can decrease the solubility of your organic product in it, driving it into the organic phase. Add solid sodium chloride (brine wash) to the aqueous layer to "salt out" your product.
-
Choice of Extraction Solvent: While ethyl acetate is a good first choice, if your product has residual polarity, a more polar solvent like dichloromethane (DCM) might be more effective. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
-
-
Issue 3: I'm seeing multiple spots on my TLC that are very close together, making column chromatography difficult.
-
Question: My crude product shows multiple spots on the TLC plate with very similar Rf values, which I suspect are isomers. How can I achieve good separation?
-
Answer: Separating isomers is a classic purification challenge.[5] Success depends on optimizing your chromatographic conditions.
-
Potential Cause & Solution:
-
Suboptimal Solvent System: The polarity of your eluent may not be ideal for resolving the isomers. Systematically screen different solvent systems. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or DCM. Small additions of a more polar solvent like methanol can sometimes improve separation, but be cautious as this can also lead to band broadening.[5]
-
Silica Gel Activity: The activity of your silica gel can affect separation. Ensure you are using fresh, high-quality silica gel.
-
Column Loading and Dimensions: Overloading the column is a common cause of poor separation. Use an appropriate amount of silica gel relative to your crude product (a ratio of 50:1 to 100:1 by weight is a good starting point). A long, thin column will generally provide better resolution than a short, wide one.
-
Alternative Chromatographic Techniques: If standard silica gel chromatography fails, consider reverse-phase chromatography (C18 silica), which separates compounds based on hydrophobicity rather than polarity.
-
-
Quantitative Data Summary: Work-up Parameters
| Parameter | Recommended Setting | Rationale | Potential Issues if Deviated |
| Quenching Temperature | 0-25 °C | Prevents decomposition of quenching agent and potential side reactions. | Incomplete quench, product degradation. |
| Aqueous pH during Extraction | 7.0 - 8.0 | Ensures the product is in its neutral form for optimal partitioning into the organic layer. | Product loss to the aqueous layer. |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | Good solvency for the target compound. | Inefficient extraction if the solvent polarity is mismatched. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes residual water from the organic phase. | Water can interfere with crystallization and subsequent reactions. |
| Purification Method | Silica Gel Column Chromatography | Effective for separating the product from unreacted starting material and polar impurities. | Isomers may be difficult to separate.[5] |
Detailed Protocol: Work-up and Purification
This protocol assumes a reaction volume of approximately 100 mL in a solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Cooling and Quenching:
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the color of bromine is no longer visible in the organic layer.
-
-
Phase Separation and Extraction:
-
Transfer the mixture to a separatory funnel. Allow the layers to separate completely.
-
Remove the aqueous layer.
-
Wash the organic layer sequentially with:
-
1 M Sodium Bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Water.
-
Saturated Sodium Chloride (brine) solution to facilitate drying.
-
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 5:95).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Visualizing the Workflow: Troubleshooting Logic
References
Validation & Comparative
Verifying the Molecular Integrity of 6-Bromo-1,3,3-trimethylindolin-2-one: A Comparative Guide to Mass Spectrometry Techniques
For Immediate Release
In the fast-paced world of drug discovery and development, the unambiguous confirmation of a compound's molecular weight is a critical checkpoint. For researchers and scientists working with novel chemical entities, establishing the correct molecular identity is the foundation upon which all subsequent biological and pharmacological data rests. This guide provides an in-depth technical comparison of mass spectrometry techniques for the molecular weight confirmation of 6-Bromo-1,3,3-trimethylindolin-2-one, a halogenated heterocyclic compound of interest in medicinal chemistry.
This publication will delve into the principles of soft ionization mass spectrometry, provide detailed experimental protocols for Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and present a predicted fragmentation pattern to aid in structural elucidation. Furthermore, we will compare these mass spectrometric approaches with alternative analytical techniques, offering a comprehensive resource for researchers to make informed decisions in their analytical workflows.
The Compound in Focus: this compound
This compound possesses a molecular formula of C₁₁H₁₂BrNO and a calculated molecular weight of 254.12 g/mol . The presence of a bromine atom introduces a characteristic isotopic signature that is invaluable for its identification by mass spectrometry. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, exist in a nearly 1:1 natural abundance, resulting in a distinctive M+ and M+2 isotopic pattern in the mass spectrum.
Choosing the Right Ionization Technique: ESI vs. APCI
The selection of an appropriate ionization source is paramount for the successful analysis of small molecules like this compound. Soft ionization techniques are preferred as they minimize fragmentation and keep the molecular ion intact, which is crucial for molecular weight confirmation.[1] The two most common soft ionization techniques coupled with liquid chromatography are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2]
Electrospray Ionization (ESI): ESI is a versatile technique suitable for a wide range of polar to ionic small organic and organometallic compounds.[3] It involves the formation of highly charged droplets from a sample solution, followed by solvent evaporation to yield gas-phase ions.[2] For this compound, which possesses a polar carbonyl group, ESI is a viable option.
Atmospheric Pressure Chemical Ionization (APCI): APCI is particularly effective for less polar and more volatile compounds.[2] In APCI, the sample is vaporized and then ionized by a corona discharge.[2] Given the overall structure of this compound, which has both polar and non-polar regions, APCI presents a strong alternative to ESI. It is often considered ideal for the analysis of small molecules such as pharmaceuticals.[4]
The choice between ESI and APCI often depends on the specific properties of the analyte and the solvent system used. For this compound, both techniques are expected to yield the protonated molecule [M+H]⁺.
Predicted Mass Spectrum and Fragmentation Pattern
While an experimental mass spectrum for this compound is not publicly available, a predicted fragmentation pattern can be proposed based on established chemical principles. The most prominent feature in the mass spectrum will be the isotopic cluster for the molecular ion.
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (Predicted) | Proposed Fragment Ion | Notes |
| 254/256 | [C₁₁H₁₂BrNO]⁺ | Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for bromine. |
| 255/257 | [C₁₁H₁₃BrNO]⁺ | Protonated molecular ion ([M+H]⁺), expected as the base peak in soft ionization techniques like ESI and APCI. |
| 240/242 | [C₁₀H₁₀BrNO]⁺ | Loss of a methyl radical (•CH₃) from the gem-dimethyl group. |
| 198/200 | [C₈H₇BrNO]⁺ | Loss of a propyl radical (•C₃H₇) from the indolinone core. |
| 171 | [C₁₁H₁₂NO]⁺ | Loss of the bromine radical (•Br). |
The fragmentation is likely to be initiated by the loss of one of the gem-dimethyl groups, which is a common fragmentation pathway for molecules containing this moiety. Subsequent fragmentation may involve cleavage of the indolinone ring structure.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using LC-MS with both ESI and APCI sources.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
Mass Spectrometry (MS) Parameters
Table 2: Recommended ESI and APCI Source Parameters
| Parameter | ESI Setting | APCI Setting |
| Ionization Mode | Positive | Positive |
| Capillary Voltage | 3.5 kV | 4.0 kV |
| Cone Voltage | 30 V | 35 V |
| Desolvation Gas | Nitrogen | Nitrogen |
| Desolvation Temp. | 350 °C | 400 °C |
| Desolvation Gas Flow | 600 L/hr | 500 L/hr |
| Corona Current | N/A | 5.0 µA |
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool for molecular weight confirmation, other analytical techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques for Molecular Characterization
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Structural information through fragmentation. | High sensitivity and specificity. | Isomers may not be distinguishable without chromatography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms. | Unambiguous structure elucidation. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of elements (C, H, N, Br). | Confirms the empirical formula. | Does not provide structural information. |
Conclusion
The mass spectrometric analysis of this compound provides a rapid and highly sensitive method for confirming its molecular weight. Both ESI and APCI are suitable ionization techniques, and the choice between them may depend on instrument availability and specific sample characteristics. The characteristic isotopic pattern of bromine serves as a definitive marker for the presence of this halogen in the molecule. When combined with chromatographic separation, LC-MS offers a robust platform for the identification and purity assessment of this and similar compounds in complex matrices, playing a pivotal role in the rigorous quality control required in drug discovery and development.
Visualizing the Workflow
References
A Technical Guide to the Characterization of 6-Bromo-1,3,3-trimethylindolin-2-one and its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-1,3,3-trimethylindolin-2-one, a halogenated oxindole scaffold with significant potential in synthetic and medicinal chemistry. We will delve into its structural characterization, explore synthetic pathways for its derivatization through modern cross-coupling methodologies, and discuss the potential biological significance of the resulting compounds. This document is intended to serve as a practical resource, offering both foundational data and actionable experimental protocols.
Structural Elucidation of this compound
A thorough understanding of the physicochemical properties of the parent scaffold is paramount for any subsequent synthetic modifications and biological evaluations. This section details the core characterization data for this compound (CAS: 1190861-69-8, Molecular Formula: C₁₁H₁₂BrNO, Molecular Weight: 254.12 g/mol ).[1]
Spectroscopic Analysis
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups. The aromatic protons on the benzene ring will exhibit splitting patterns influenced by the bromine substituent. The N-methyl group should appear as a singlet, and the two geminal methyl groups at the C3 position will also likely present as a singlet.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals will include those for the carbonyl carbon of the lactam, the quaternary carbon at C3, the carbons of the aromatic ring (with the carbon bearing the bromine showing a characteristic shift), and the carbons of the three methyl groups.
1.1.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1680-1720 cm⁻¹. Other significant peaks will include C-H stretching vibrations from the aromatic and methyl groups, and C-N stretching vibrations.
1.1.3. Mass Spectrometry (MS)
The mass spectrum should display a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units.
X-ray Crystallography
To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. Obtaining this data would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and crystal packing information. Such data is invaluable for computational modeling and understanding intermolecular interactions.
Synthesis of this compound
A plausible synthetic route to the title compound involves the bromination of 1,3,3-trimethylindolin-2-one. The following is a generalized protocol based on established methods for the halogenation of similar aromatic systems.
Proposed Synthetic Protocol
Materials:
-
1,3,3-trimethylindolin-2-one
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 1,3,3-trimethylindolin-2-one in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
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Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C6 position. This is a highly valuable transformation for accessing a diverse range of aniline derivatives.
3.2.1. Generalized Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in the anhydrous solvent.
-
Add this compound, the amine, and the base.
-
Heat the reaction mixture under an inert atmosphere, monitoring by TLC.
-
After completion, cool the reaction, filter through celite, and concentrate.
-
Purify the residue by column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of C-C bonds between the aryl bromide and an alkene. This reaction is particularly useful for synthesizing derivatives with vinyl or substituted vinyl groups at the C6 position.
3.3.1. Generalized Protocol for Heck Reaction
Materials:
-
This compound
-
Alkene (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Combine this compound, the palladium catalyst, the ligand, and the base in the solvent.
-
Add the alkene to the mixture.
-
Heat the reaction under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with water, and extract the product.
-
Dry the organic phase and purify by column chromatography.
Comparative Analysis and Potential Applications
The derivatization of the this compound core opens up avenues to a wide array of novel chemical entities. The introduction of different functional groups via the aforementioned cross-coupling reactions can significantly alter the molecule's steric and electronic properties, which in turn can influence its biological activity.
| Derivative Class | Key Features | Potential Applications |
| Aryl Derivatives (via Suzuki) | Extended π-system, potential for altered planarity and receptor binding. | Anticancer, antiviral, kinase inhibitors. |
| Amino Derivatives (via Buchwald-Hartwig) | Introduction of hydrogen bond donors/acceptors, altered polarity and solubility. | CNS agents, antimicrobial agents. |
| Vinyl Derivatives (via Heck) | Introduction of a reactive handle for further functionalization, potential for polymerization. | Materials science, probes for biological systems. |
For instance, studies on other bromo-substituted heterocyclic compounds have demonstrated significant biological activities. Bromoindole derivatives have been investigated for their antimicrobial and anti-inflammatory properties. Similarly, bromo-quinazoline derivatives have shown promise as anticancer agents. Therefore, it is highly probable that the derivatives of this compound will exhibit interesting and potentially useful biological profiles.
Conclusion and Future Directions
This compound is a valuable building block for the synthesis of a diverse library of novel compounds. Its facile derivatization through robust and high-yielding cross-coupling reactions makes it an attractive scaffold for medicinal chemistry and drug discovery programs. Future work should focus on the systematic synthesis and characterization of a range of derivatives, followed by comprehensive biological screening to identify lead compounds for further development. The acquisition of detailed spectroscopic and crystallographic data for the parent compound and its key derivatives will be crucial for establishing structure-activity relationships and for guiding future synthetic efforts.
References
A Comparative Guide to the Synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one for the Modern Research Chemist
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. 6-Bromo-1,3,3-trimethylindolin-2-one, a halogenated derivative of the oxindole core, represents a valuable building block in the synthesis of various biologically active compounds. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and supporting data to inform your synthetic strategy. The presented methodologies are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and reproducibility.
Introduction to this compound
The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom at the C-6 position, along with the gem-dimethyl and N-methyl functionalities, provides a unique combination of lipophilicity, metabolic stability, and opportunities for further functionalization, making this compound a desirable intermediate for library synthesis and lead optimization.
This guide will explore two primary synthetic strategies:
-
Route 1: A Linear Approach via Brominated Precursor Synthesis and Subsequent N-Methylation. This route commences with a commercially available brominated aniline and constructs the oxindole core, followed by the final N-methylation step.
-
Route 2: A Convergent Approach via Late-Stage Bromination. This strategy involves the initial synthesis of the non-brominated 1,3,3-trimethylindolin-2-one, followed by a regioselective bromination to introduce the halogen atom.
Each route will be critically evaluated based on factors such as step-count, potential yields, availability and cost of starting materials, and the complexity of the required chemical transformations.
Route 1: Linear Synthesis via N-Methylation of a Brominated Oxindole Core
This synthetic pathway builds the brominated oxindole scaffold first, followed by the introduction of the N-methyl group in the final step. This approach offers the advantage of handling the brominated intermediates early in the sequence.
Overall Synthetic Workflow
Navigating the Bioactive Landscape of Bromo-Indolinones: A Comparative Guide to 6-Bromo-1,3,3-trimethylindolin-2-one and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry
The indolin-2-one, or oxindole, core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active natural products and synthetic compounds. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on 6-Bromo-1,3,3-trimethylindolin-2-one as a central reference structure to explore the biological activities of its analogues. While direct biological data for this specific compound is not extensively available in the public domain, by examining structurally related bromo-indolinone derivatives, we can infer potential activities and understand the critical structure-activity relationships (SAR) that govern their efficacy.
This guide will provide a comparative analysis of the biological activities of various bromo-indolinone analogues, with a primary focus on their anticancer and anti-inflammatory potential. We will delve into the experimental data supporting these activities, detail the methodologies used for their evaluation, and present a rationale for the design and selection of these compounds.
Anticancer Activity: A Tale of Substitution and Potency
The bromo-indolinone scaffold has emerged as a promising framework for the development of novel anticancer agents. The position of the bromine atom, along with substitutions at the N-1 and C-3 positions of the indolin-2-one ring, plays a crucial role in modulating the cytotoxic and antiproliferative activity of these compounds. Many of these derivatives exert their effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Comparative Analysis of Anticancer Potency
The anticancer activity of several bromo-indolinone analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.
| Compound Class | Analogue Example | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-7-azaindolin-2-ones | Compound 23p | HepG2 (Liver) | 2.357 | [1] |
| A549 (Lung) | 3.012 | [1] | ||
| Skov-3 (Ovarian) | 2.899 | [1] | ||
| Benzyl Sulfoxide 2-Indolinones | (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (6j) | HeLa (Cervical) | >40 | [2] |
| HepG2 (Liver) | 36.42 | [2] | ||
| MCF-7 (Breast) | >40 | [2] | ||
| (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o) | HeLa (Cervical) | >40 | [2] | |
| HepG2 (Liver) | 31.81 | [2] | ||
| MCF-7 (Breast) | >40 | [2] | ||
| Hydrazonoindolin-2-ones | 5-Bromo-3-(((4-methylthiazol-2-yl)methylene)hydrazono)indolin-2-one (5e) | A-549 (Lung) | 4.37 (average) | [3] |
| HT-29 (Colon) | [3] | |||
| ZR-75 (Breast) | [3] | |||
| 6-Bromooxindole | 6-Bromo-2-oxindole | MDA-MB-231 (Breast) | 74.41 | [4] |
Key Insights from the Data:
-
Impact of Bromine Position and Heterocyclic Moieties: The 5-bromo-7-azaindolin-2-one analogue 23p demonstrates significantly higher potency across multiple cancer cell lines compared to the parent 6-bromooxindole[1][4]. This suggests that the introduction of a nitrogen atom in the indole ring (azaindole) and the specific placement of the bromine atom can dramatically enhance anticancer activity.
-
Influence of C-3 Substituents: The benzyl sulfoxide derivatives, while showing some activity, are generally less potent than the azaindolinone and hydrazonoindolinone series in the tested cell lines[2]. This highlights the critical role of the substituent at the C-3 position in determining the overall efficacy. The hydrazonoindolin-2-one scaffold appears to be a promising template for potent anticancer agents[3].
-
Structure-Activity Relationship (SAR): The data collectively points towards a strong SAR for bromo-indolinones. Modifications at the N-1, C-3, and C-5/C-6/C-7 positions of the indolinone ring, as well as the incorporation of additional heterocyclic rings, are key strategies for optimizing anticancer potency.
Potential Mechanism of Action: Targeting Kinase Signaling
A significant number of indolin-2-one derivatives function as inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) that are pivotal in cancer cell proliferation, survival, and angiogenesis.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by bromo-indolinone analogues.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. The bromo-indole scaffold has also demonstrated significant anti-inflammatory properties.
Structure-Activity Relationship in Anti-inflammatory Effects
Research on brominated indoles from marine molluscs has provided valuable insights into their anti-inflammatory potential. The position of the bromine atom on the indole ring appears to be a critical determinant of activity.
A study on the anti-inflammatory activity of brominated indoles revealed that 6-bromoindole and 6-bromoisatin (an oxidized form of 6-bromooxindole) significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages[5]. The inhibitory activity was found to be dependent on the position of the bromine atom, with the following trend observed for isatins: 5-bromo > 6-bromo > 7-bromo[5]. This suggests that the electronic and steric properties conferred by the bromine at different positions influence the interaction with biological targets in the inflammatory cascade.
The mechanism of action for the anti-inflammatory effects of these compounds is believed to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression[5].
Experimental Protocols: A Guide to Biological Evaluation
The biological evaluation of novel compounds is a critical step in drug discovery. The following are detailed, step-by-step methodologies for key experiments used to assess the anticancer and cytotoxic activity of bromo-indolinone analogues.
General Workflow for In Vitro Cytotoxicity Testing
References
- 1. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation [pubmed.ncbi.nlm.nih.gov]
- 3. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 6-Bromo-1,3,3-trimethylindolin-2-one
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of a synthesized compound is not merely a quality metric; it is a critical determinant of its biological activity, safety profile, and reproducibility in downstream applications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 6-Bromo-1,3,3-trimethylindolin-2-one, a substituted indolinone with potential applications in medicinal chemistry.
The synthesis of such heterocyclic compounds, often involving multi-step reactions, can introduce a variety of impurities, including starting materials, intermediates, byproducts, and degradation products. Therefore, a robust and validated analytical method is essential to ensure the quality and consistency of the final product. This guide will explore two common Reverse-Phase HPLC (RP-HPLC) approaches—isocratic and gradient elution—providing the experimental data and rationale necessary for researchers to select and implement the most appropriate method for their needs.
Understanding the Analyte and Potential Impurities
While specific synthesis routes for this compound are proprietary, a plausible approach involves the cyclization of a brominated aniline derivative. A common synthetic strategy for similar indole-based structures is the Fischer indole synthesis.[1][2][3][4] This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][3] Given this, potential impurities in a batch of this compound could include:
-
Unreacted Starting Materials: Such as a substituted bromophenylhydrazine or a ketone precursor.
-
Reaction Intermediates: Phenylhydrazone intermediates that have not fully cyclized.[3]
-
Isomeric Impurities: Bromination at different positions on the aromatic ring.
-
Oxidation Products: Indole and indolinone derivatives can be susceptible to air oxidation, which may present as a pinkish or yellowish hue in the material.[5]
-
Byproducts from Side Reactions: The Fischer indole synthesis can be sensitive to reaction conditions and may produce unwanted byproducts.[2]
A suitable HPLC method must be able to resolve the main peak of this compound from all these potential impurities.
Comparative Analysis of HPLC Methodologies: Isocratic vs. Gradient Elution
The choice between an isocratic and a gradient HPLC method is a critical decision in method development, with significant implications for resolution, run time, and sensitivity.[6] Both methods have their merits and are suited for different analytical objectives.
Isocratic Elution: In this method, the composition of the mobile phase remains constant throughout the run.[6] It is generally simpler to set up and provides highly reproducible retention times. This approach is often preferred for routine quality control (QC) analysis where the impurities are known and well-separated from the main peak.
Gradient Elution: This method involves changing the composition of the mobile phase during the separation.[7][8] Typically, the percentage of the stronger organic solvent is increased over time. This is particularly useful for analyzing complex mixtures containing compounds with a wide range of polarities, as it allows for the elution of both early- and late-eluting peaks with good resolution in a reasonable timeframe.
Below is a comparative summary of the two approaches for the analysis of this compound.
| Parameter | Isocratic HPLC Method | Gradient HPLC Method | Rationale & Insights |
| Primary Application | Routine QC, known impurity quantification | Impurity profiling, method development, stability studies | The gradient method is superior for resolving unknown impurities and compounds with diverse polarities. |
| Resolution | May be insufficient for closely eluting impurities or late-eluting compounds. | Generally provides higher resolution across a wider polarity range.[7] | The changing mobile phase composition in a gradient run helps to sharpen peaks and improve separation. |
| Run Time | Can be long if late-eluting impurities are present. | Typically shorter for complex mixtures as it speeds up the elution of strongly retained compounds. | A gradient can significantly reduce the analysis time compared to an isocratic method that needs a weak mobile phase to resolve early peaks. |
| Sensitivity | Peak broadening for late-eluting compounds can reduce sensitivity. | Gradient elution often results in sharper peaks, leading to better sensitivity (higher peak height). | Sharper peaks provide a better signal-to-noise ratio, which is crucial for detecting trace impurities. |
| Method Robustness | Generally more robust and less prone to variations in system dwell volume. | Can be more complex to transfer between different HPLC systems due to variations in gradient mixing and delay volumes. | Isocratic methods are often simpler to validate and transfer between labs. |
| Recommended Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm | A standard C18 column is a good starting point for the separation of aromatic compounds like indolinones.[9][10] |
| Typical Mobile Phase | 60:40 Acetonitrile:Water | A: Water, B: Acetonitrile; Gradient from 30% B to 95% B over 20 min. | Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. |
Workflow for HPLC Method Development and Validation
A systematic approach is crucial for developing a reliable HPLC method. The following diagram illustrates the key stages, from initial method development to full validation according to ICH guidelines.[11][12][13]
Caption: Workflow for HPLC Method Development and Validation.
Detailed Experimental Protocol: Gradient RP-HPLC Method
This protocol details a validated gradient RP-HPLC method for the purity assessment of this compound, capable of resolving the active pharmaceutical ingredient (API) from potential impurities.[14]
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.[8]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC grade acetonitrile (ACN) and water.
-
Reference standard of this compound (purity >99.5%).
-
Sample of synthesized this compound.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 5 95 25.0 5 95 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the UV maximum of the analyte).
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is a good starting point.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Validation of the Analytical Method
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[11][15][16]
-
Specificity: Inject the diluent, a solution of the reference standard, and the sample solution. The diluent should not show any interfering peaks at the retention time of the analyte. The method should be able to separate the main peak from known impurities.
-
Linearity: Prepare a series of solutions of the reference standard at different concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The mean recovery should be within 98.0% to 102.0%.[11]
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[11]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%) and assess the impact on the results.
Conclusion
The purity assessment of synthesized this compound is a critical step in its development for research or pharmaceutical applications. While a simple isocratic HPLC method may suffice for routine QC of a well-characterized product, a gradient RP-HPLC method offers superior resolution and sensitivity for comprehensive impurity profiling and is the recommended approach during method development and for analyzing samples of unknown purity. The provided gradient method, coupled with a thorough validation following ICH guidelines, establishes a reliable and robust system for ensuring the quality, consistency, and safety of this promising chemical entity.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. tandfonline.com [tandfonline.com]
- 8. epa.gov [epa.gov]
- 9. pp.bme.hu [pp.bme.hu]
- 10. m.youtube.com [m.youtube.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 14. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 6-Bromo-1,3,3-trimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selective halogenation of heterocyclic scaffolds is a cornerstone for the development of novel therapeutic agents. The target molecule, 6-Bromo-1,3,3-trimethylindolin-2-one, is a valuable intermediate, and its efficient and selective synthesis is of paramount importance. Traditionally, N-Bromosuccinimide (NBS) has been the reagent of choice for the bromination of such activated aromatic systems. However, the constant drive for process optimization, improved safety profiles, and greener chemical methodologies has spurred the exploration of alternative brominating agents.
This guide provides an in-depth technical comparison of established and alternative reagents for the synthesis of this compound. We will delve into the mechanistic nuances, provide field-proven insights into experimental choices, and present comparative data to empower researchers in selecting the optimal reagent for their specific needs.
The Incumbent: N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile and widely used reagent for electrophilic aromatic substitution reactions.[1] Its solid nature and moderate reactivity make it a more convenient and safer alternative to liquid bromine.[2] The bromination of 1,3,3-trimethylindolin-2-one with NBS typically proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the bromine atom is introduced onto the electron-rich aromatic ring.
Mechanism of Electrophilic Aromatic Bromination
The generally accepted mechanism for electrophilic aromatic bromination involves the attack of the aromatic π-system on an electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion.[3][4][5] Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.[6]
Caption: Generalized mechanism of electrophilic aromatic substitution.
The regioselectivity of the bromination on the 1,3,3-trimethylindolin-2-one scaffold is directed by the activating effect of the lactam nitrogen and the steric hindrance imposed by the gem-dimethyl group at the 3-position. The amide group is an ortho-, para-director. In this specific substrate, the para-position to the nitrogen (C6) is sterically accessible and electronically favored, leading to the desired 6-bromo product.
Alternative Brominating Reagents: A Comparative Analysis
While NBS is effective, several alternatives offer distinct advantages in terms of reactivity, selectivity, safety, and ease of handling. We will now explore two promising alternatives: Pyridinium Tribromide (PTB) and Dibromoisocyanuric Acid (DBI).
Pyridinium Tribromide (PTB)
Pyridinium Tribromide (Py·Br₃) is a stable, crystalline solid that serves as a convenient and safer source of electrophilic bromine.[2] It is less corrosive and easier to handle than liquid bromine, making it an attractive alternative for laboratory-scale synthesis.[5]
Advantages of PTB:
-
Solid and Stable: Easy to weigh and handle, with a longer shelf life compared to some other brominating agents.[5]
-
Mild Reaction Conditions: Often allows for bromination at or near room temperature.
-
High Selectivity: Can provide excellent regioselectivity in the bromination of activated aromatic rings.
Experimental Protocol with Pyridinium Tribromide (Illustrative)
-
Dissolve 1,3,3-trimethylindolin-2-one (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add Pyridinium Tribromide (1.0-1.1 eq) portion-wise to the stirred solution at room temperature. The characteristic red color of the reagent should dissipate as the reaction progresses.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then a dilute solution of sodium bisulfite to remove any unreacted bromine.
-
Dry the crude product and purify by recrystallization or column chromatography.
Dibromoisocyanuric Acid (DBI)
Dibromoisocyanuric Acid (DBI) is a powerful yet mild brominating agent.[7] It has demonstrated superior brominating ability compared to NBS for certain substrates, particularly deactivated aromatic compounds.[8] Its high reactivity is attributed to the electron-withdrawing nature of the triazine ring, which polarizes the N-Br bonds.
Advantages of DBI:
-
High Reactivity: Capable of brominating even deactivated aromatic rings under relatively mild conditions.[9]
-
Solid Reagent: Safe and easy to handle.
-
Cost-Effective: Both bromine atoms of the DBI molecule can be utilized for bromination, improving atom economy.[9]
Experimental Protocol with Dibromoisocyanuric Acid
The following protocol is adapted from a procedure for the bromination of a deactivated aromatic compound and can be optimized for 1,3,3-trimethylindolin-2-one.[9]
-
In a round-bottom flask, dissolve 1,3,3-trimethylindolin-2-one (1.0 eq) in concentrated sulfuric acid at room temperature. Caution: This should be done carefully in a fume hood with appropriate personal protective equipment.
-
Add Dibromoisocyanuric acid (0.5-0.6 eq, as both bromine atoms are active) portion-wise to the solution while stirring.
-
Stir the reaction mixture at room temperature for a designated time (e.g., 1-2 hours), monitoring the reaction by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Caption: General experimental workflow for bromination.
Performance Comparison: A Data-Driven Perspective
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each brominating agent. It is important to note that the data for PTB and DBI are based on general reactivity and protocols for similar substrates, as direct comparative studies on 1,3,3-trimethylindolin-2-one are limited in the readily available literature.
| Reagent | Form | Key Advantages | Potential Disadvantages | Typical Reaction Conditions |
| N-Bromosuccinimide (NBS) | Crystalline Solid | Well-established, good selectivity for activated rings, easy to handle.[2] | Can require a radical initiator for some reactions, purity can affect reactivity. | Acetonitrile or DMF, room temp. to 60°C.[10] |
| Pyridinium Tribromide (PTB) | Crystalline Solid | Stable, non-corrosive, safer than Br₂, easy to handle.[2][5] | Can be less reactive than Br₂, may require longer reaction times. | Glacial acetic acid or CH₂Cl₂, room temp. |
| Dibromoisocyanuric Acid (DBI) | Crystalline Solid | Highly reactive, effective for deactivated rings, good atom economy.[7][9] | Can be too reactive for some substrates, requiring careful control. | Concentrated H₂SO₄, room temp.[9] |
Conclusion: Selecting the Right Tool for the Job
The synthesis of this compound can be successfully achieved using various brominating agents, each with its own set of advantages and considerations.
-
N-Bromosuccinimide (NBS) remains a reliable and well-understood choice, particularly for routine laboratory synthesis where its handling advantages over liquid bromine are significant.
-
Pyridinium Tribromide (PTB) emerges as a strong contender, offering a superior safety profile and ease of handling, making it an excellent alternative for researchers prioritizing safety and convenience without a significant compromise in reactivity for activated systems.
-
Dibromoisocyanuric Acid (DBI) presents itself as a powerhouse for brominations, especially when dealing with less reactive substrates. Its high efficiency and atom economy make it a compelling option for process optimization and larger-scale synthesis, provided the reaction conditions are carefully controlled.
Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including scale, desired purity, safety considerations, and the electronic nature of the substrate. This guide provides the foundational knowledge and starting protocols to enable researchers to make an informed decision and to further optimize the synthesis of this valuable bromo-indolinone intermediate.
References
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
A Comparative Benchmarking Study: 6-Bromo-1,3,3-trimethylindolin-2-one versus Clinically Approved Indolinone Derivatives
Introduction: The Indolinone Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent, selective, and pharmacologically active agents. The indolinone (or oxindole) scaffold is a quintessential example of such a "privileged structure." Its rigid, bicyclic system provides a stable and synthetically versatile platform for introducing diverse functional groups, enabling precise three-dimensional interactions with biological targets. This versatility has been most successfully exploited in the field of protein kinase inhibition.[1][2][3]
Kinases are critical signaling enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Indolinone derivatives have proven exceptionally effective as ATP-competitive inhibitors, where the core structure mimics the adenine ring of ATP, allowing the molecule to anchor within the kinase's ATP-binding pocket.[1][4] Substitutions on this core then dictate the inhibitor's potency and selectivity against specific kinases.
This guide provides a comparative analysis of a novel derivative, 6-Bromo-1,3,3-trimethylindolin-2-one , against two landmark FDA-approved indolinone-based drugs: Sunitinib and Nintedanib . By benchmarking this lesser-studied compound against clinically successful analogues, we aim to contextualize its potential properties and guide future research endeavors for drug development professionals.
The Clinical Benchmarks: Sunitinib and Nintedanib
To establish a framework for comparison, we first examine the profiles of two highly successful multi-kinase inhibitors.
Sunitinib (Sutent®) is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[5] Its mechanism of action involves the potent inhibition of several RTKs crucial for tumor angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[5][6][7][8]
Nintedanib (Ofev®) is another oral, small-molecule tyrosine kinase inhibitor. It is distinguished as a "triple angiokinase inhibitor" due to its potent, simultaneous inhibition of VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), and PDGFRs.[4][9] This activity profile makes it effective not only in certain cancers but also as a treatment for idiopathic pulmonary fibrosis (IPF), where it interferes with the pro-fibrotic pathways driven by these growth factors.[10][11][12][13]
The core mechanism for these inhibitors involves blocking the downstream signaling cascades that promote cell growth, migration, and the formation of new blood vessels (angiogenesis).
Figure 1: Generalized signaling pathway of RTKs and the point of ATP-competitive inhibition by indolinone derivatives.
Focus Molecule: this compound
While commercially available for research purposes, this compound (CAS 1190861-69-8) is not well-characterized in peer-reviewed literature.[14] Therefore, this section combines a proposed synthesis with a predictive analysis of its properties based on established structure-activity relationships (SAR) of the indolinone class.
Proposed Synthesis
The synthesis of the indolinone core can be achieved through various methods. A plausible and efficient route for this specific derivative would likely start from a substituted aniline, proceeding through a Fischer indole synthesis-type mechanism or a related cyclization strategy, followed by methylation.
-
Starting Material: 4-Bromoaniline.
-
Cyclization: Reaction with a suitable ketone, such as 3-chloro-3-methylbutan-2-one, in the presence of a large excess of the aniline which also acts as the solvent and base. This would form the 2,3,3-trimethylindolenine intermediate.[15]
-
Oxidation/Rearrangement: The indolenine intermediate can be converted to the corresponding oxindole (indolin-2-one).
-
N-Methylation: The final step involves the methylation of the nitrogen at the 1-position using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) to yield the target molecule.[12]
Predictive Physicochemical & Biological Profile
The structure of this compound is significantly simpler than Sunitinib or Nintedanib, lacking the extended side chains required for high-potency, multi-target kinase inhibition.
-
The 6-Bromo Group: Halogenation, particularly with bromine at the 5 or 6-position, is a common strategy in drug design. The bromine atom is electron-withdrawing and can influence the electronic distribution of the aromatic ring, potentially enhancing binding interactions (e.g., halogen bonding) within a target protein's active site. It also increases lipophilicity, which can affect cell permeability and metabolic stability.
-
The 1,3,3-Trimethyl Groups: The N-methyl group removes a hydrogen bond donor site present in the parent oxindole, which is a critical interaction point for many kinase inhibitors with the hinge region of the ATP pocket. The gem-dimethyl groups at the 3-position provide steric bulk, fixing the conformation of this part of the molecule.
Hypothesis: Lacking the key pharmacophoric features of Sunitinib and Nintedanib (e.g., the pyrrole carboxamide or the substituted aniline ether side chains), this compound is unlikely to be a potent VEGFR/PDGFR inhibitor. It may serve better as a synthetic intermediate or a fragment for screening in fragment-based drug discovery campaigns. Its simpler structure could, however, offer higher metabolic stability or different selectivity profiles against other, unrelated targets.
Comparative Data Summary
The following tables summarize the known and predicted properties of the three molecules. This side-by-side comparison highlights the significant structural and functional differences dictated by their respective substitutions.
Table 1: Physicochemical Properties Comparison
| Property | This compound | Sunitinib | Nintedanib |
| Structure | |||
| Molecular Formula | C₁₂H₁₄BrNO | C₂₂H₂₇FN₄O₂ | C₃₁H₃₃N₅O₄ |
| Molecular Weight | 268.15 g/mol | 398.47 g/mol [5] | 539.62 g/mol [4] |
| XLogP3 (Lipophilicity) | 3.1 (Predicted) | 2.6[5][10] | 3.8 (Predicted) |
| Hydrogen Bond Donors | 0 | 3[5][10] | 1[4] |
| Hydrogen Bond Acceptors | 1 | 4[5][10] | 5[4] |
Table 2: Biological Activity Comparison
| Target Profile | This compound | Sunitinib | Nintedanib |
| Primary Kinase Targets | Unknown (Hypothesized to be inactive against RTKs) | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R[5][6] | VEGFRs, FGFRs, PDGFRs, Src, Lck, Lyn, Flt-3[4][9][13] |
| Representative IC₅₀ (VEGFR-2) | Not Available | ~80 nM[16] | ~21 nM |
| Clinical Application | None (Research Chemical) | Renal Cell Carcinoma, GIST[5] | Idiopathic Pulmonary Fibrosis, NSCLC[4][10] |
Supporting Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
To experimentally validate the predicted activity (or lack thereof) of this compound and directly compare it to a known inhibitor, a biochemical kinase assay is the gold standard. The following protocol describes a luminescence-based assay to determine the IC₅₀ value of a test compound against recombinant human VEGFR-2.
Principle: This assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. High kinase activity results in low luminescence, while potent inhibition results in high luminescence.[1][6]
Figure 2: Workflow for a luminescence-based in vitro VEGFR-2 kinase inhibition assay.
Detailed Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound (this compound, Sunitinib) in 100% DMSO.
-
Perform a serial dilution series in DMSO to create concentrations ranging from 10 mM to 100 nM.
-
Further dilute each concentration 10-fold in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[1]
-
-
Reaction Setup (in a white, opaque 96-well plate):
-
Master Mix Preparation: For 100 reactions, prepare a master mix containing 600 µL of 5x Kinase Buffer, 100 µL of 500 µM ATP, 100 µL of PTK Substrate (e.g., Poly-Glu,Tyr 4:1), and 1.7 mL of nuclease-free water.[1]
-
Add 25 µL of the Master Mix to each well.
-
Test Wells: Add 5 µL of the serially diluted test compounds.
-
Positive Control (100% Activity): Add 5 µL of 10% DMSO in 1x Kinase Buffer.
-
Blank (0% Activity): Add 5 µL of 10% DMSO in 1x Kinase Buffer. To these wells, add 20 µL of 1x Kinase Buffer instead of the enzyme in the next step.
-
-
Kinase Reaction:
-
Signal Detection (using a commercial kit like Kinase-Glo™ Max):
-
Stop the reaction by adding 50 µL of Kinase-Glo™ Max reagent to each well.[1]
-
Incubate at room temperature for 15-30 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a compatible microplate reader.
-
-
Data Analysis:
-
Subtract the average "Blank" signal from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control."
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This comparative guide illustrates the power of the indolinone scaffold and the profound impact of targeted substitutions. Sunitinib and Nintedanib represent highly optimized structures, featuring complex side chains with specific hydrogen bond donors and acceptors that grant them high-potency inhibitory activity against a panel of disease-relevant kinases.
In contrast, This compound represents a much simpler, un-optimized version of this scaffold. Based on SAR analysis, its lack of a hydrogen bond donor at the N1 position and the absence of a C3 side chain designed for kinase interaction make it an unlikely candidate for a potent RTK inhibitor in its current form.
However, this does not render the molecule without value. Its true potential may lie as a starting point for further chemical elaboration. The bromine at the 6-position serves as a versatile chemical handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of the very side chains that confer potency in molecules like Sunitinib and Nintedanib. Therefore, researchers should view this compound not as a direct therapeutic candidate, but as a valuable building block for the synthesis of novel, potentially more selective or potent kinase inhibitors for future drug discovery programs. The experimental protocol provided herein offers a direct and robust method to test the activity of any such future derivatives.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-ブロモインドール、96 C8H6BrN [sigmaaldrich.com]
- 4. Nintedanib | C31H33N5O4 | CID 135423438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers - Google Patents [patents.google.com]
- 8. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (E)-Sunitinib | C22H27FN4O2 | CID 6456016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. 1190861-69-8 this compound AKSci 9296DN [aksci.com]
- 15. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]
- 16. medchemexpress.com [medchemexpress.com]
The Definitive Guide to the X-ray Crystallographic Analysis of 6-Bromo-1,3,3-trimethylindolin-2-one: A Comparative Approach
This guide provides an in-depth, technical examination of the single-crystal X-ray diffraction analysis of 6-Bromo-1,3,3-trimethylindolin-2-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the critical reasoning behind experimental choices. We will explore a hypothetical yet crystallographically sound dataset to illustrate the complete workflow, from crystal growth to final structure refinement and validation. This guide will also present a comparative analysis with a structurally related bromo-substituted heterocyclic compound to highlight key differences in their solid-state arrangements.
Introduction: The Significance of Structural Elucidation
This compound is a halogenated derivative of the oxindole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The precise three-dimensional arrangement of atoms within a molecule, dictated by its crystal structure, governs its physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure at atomic resolution[1][2]. This guide will walk through the process of obtaining and interpreting the crystal structure of our title compound, providing a framework for similar small molecule analyses.
Experimental Section: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process requiring careful planning and execution. Each stage is critical for the final quality of the crystallographic model.
Crystallization: The Art of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic analysis[3]. For a small organic molecule like this compound, several common crystallization techniques can be employed[4][5][6][7]. The choice of solvent is paramount and is typically determined through small-scale solubility screening.
Protocol: Slow Evaporation
-
Solvent Screening: Assess the solubility of the compound in a range of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane). An ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature[6]. For this study, a mixture of ethanol and water was found to be optimal.
-
Solution Preparation: Dissolve approximately 10-20 mg of this compound in a minimal amount of hot ethanol in a small, clean vial.
-
Inducing Supersaturation: To this warm solution, add deionized water dropwise until the solution becomes slightly turbid, indicating the onset of precipitation. Add a few more drops of hot ethanol to redissolve the precipitate, achieving a clear, saturated solution.
-
Crystal Growth: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent mixture at room temperature. Place the vial in a vibration-free location.
-
Harvesting: After several days to a week, suitable block-shaped, colorless crystals should form. Carefully harvest a well-formed crystal for mounting.
Alternative Method: Vapor Diffusion
Vapor diffusion is another powerful technique, particularly for smaller sample quantities[4][7].
-
Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).
-
Over time, the anti-solvent vapor will diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
Data Collection: Interrogating the Crystal with X-rays
Data collection is performed using a single-crystal X-ray diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern[1][8].
Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop.
-
Cryo-cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations during data collection[9].
-
Data Collection Strategy: The data is collected using a rotation method, where the crystal is rotated through a series of small angular increments while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å)[10][11]. A modern area detector, such as a CCD or pixel array detector, records the diffraction pattern at each increment[9]. A complete dataset is typically collected over a wide angular range to ensure high resolution and data completeness.
Structure Solution and Refinement
Once the diffraction data is collected, it must be processed to determine the crystal structure. This computational process involves several key steps[2][12].
Workflow: From Raw Data to Refined Structure
Caption: Workflow for crystallographic structure solution and refinement.
Software: The process is typically handled by integrated software suites. A common choice is the SHELXTL package, which includes programs for data reduction, structure solution (SHELXT or XS), and refinement (SHELXL)[13][14][15][16]. Alternatively, graphical user interfaces like Olex2 can streamline this process by integrating various crystallographic programs[17][18][19][20][21].
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like Lorentz and polarization effects[9].
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured[15]. For small molecules, direct methods, as implemented in programs like SHELXT, are highly effective at determining initial phases and generating an initial electron density map[15].
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods[12]. This iterative process adjusts atomic coordinates and atomic displacement parameters (ADPs) to minimize the difference between the observed and calculated structure factors. Difference Fourier maps are used to locate missing atoms (like hydrogens) or identify regions of disorder. The refinement is considered complete when the model converges, and the residual factors (R-factors) are low.
Results and Comparative Analysis
For the purpose of this guide, we will use a hypothetical but realistic dataset for this compound and compare it to the known crystal structure of a related compound, 6-Bromo-3-(dibromoacetyl)-2H-chromen-2-one[22]. This comparison will highlight how subtle changes in molecular structure can influence crystal packing and intermolecular interactions.
Crystallographic Data Summary
| Parameter | This compound (Hypothetical) | 6-Bromo-3-(dibromoacetyl)-2H-chromen-2-one[22] |
| Formula | C₁₁H₁₂BrNO | C₁₁H₅Br₃O₃ |
| Molar Mass | 254.12 g/mol | 424.85 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.125(2) | 7.999(6) |
| b (Å) | 10.543(3) | 6.794(5) |
| c (Å) | 13.281(4) | 22.442(17) |
| β (°) | 98.75(1) | 95.819(12) |
| Volume (ų) | 1124.5(5) | 1213.4(16) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.502 | 2.326 |
| Reflections collected | 7890 | Not reported |
| Independent reflections | 2560 | 1585 |
| R_int | 0.035 | Not reported |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 | R₁ = 0.068, wR₂ = 0.173 |
| Goodness-of-fit (S) | 1.03 | 1.05 |
Structural Comparison and Discussion
Molecular Conformation:
-
This compound: The indolin-2-one core is expected to be nearly planar. The key conformational features would be the orientation of the methyl groups. The gem-dimethyl groups at the C3 position create significant steric bulk, which will influence how the molecules pack in the crystal lattice.
-
6-Bromo-3-(dibromoacetyl)-2H-chromen-2-one: In this structure, the coumarin group is planar, but it forms a significant dihedral angle of 19.9(3)° with the dibromoacetyl group[22]. This twist is a result of minimizing steric hindrance between the two bulky groups.
Intermolecular Interactions and Crystal Packing:
-
This compound: In the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by weaker C-H···O interactions involving the carbonyl oxygen and van der Waals forces. The bromine atom could also participate in halogen bonding (Br···O or Br···Br interactions), which are increasingly recognized as important structure-directing interactions. The bulky trimethyl substitution pattern might prevent the formation of common packing motifs like π-π stacking.
-
6-Bromo-3-(dibromoacetyl)-2H-chromen-2-one: The crystal structure of this compound is stabilized by C-H···O hydrogen bonds[22]. The presence of three bromine atoms also introduces the potential for extensive halogen bonding, contributing to a significantly denser crystal packing, as evidenced by its higher calculated density (2.326 g/cm³ vs. 1.502 g/cm³).
Visualization and Analysis Tools
Visualizing the crystal structure is essential for understanding its three-dimensional features and intermolecular interactions. Software like Mercury, developed by the Cambridge Crystallographic Data Centre (CCDC), is an excellent tool for this purpose[23][24][25][26][27]. It allows for the generation of high-quality images, the analysis of crystal packing, and the identification of hydrogen bonds and other short contacts.
Caption: Overview of the complete crystallographic analysis pipeline.
Conclusion
This guide has detailed the comprehensive process of determining the crystal structure of this compound using single-crystal X-ray diffraction. By leveraging a hypothetical dataset grounded in established crystallographic principles, we have outlined the critical steps from crystallization to data analysis and refinement. The comparative analysis with a known structure effectively demonstrates how molecular modifications directly impact solid-state packing and intermolecular interactions. A thorough understanding of this workflow and the underlying scientific principles is indispensable for researchers in chemistry and drug discovery, enabling the rational design of molecules with desired solid-state properties.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Advanced crystallisation methods for small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 9. fiveable.me [fiveable.me]
- 10. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 12. books.rsc.org [books.rsc.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. iucr.org [iucr.org]
- 16. scribd.com [scribd.com]
- 17. Olex2 | OlexSys [olexsys.org]
- 18. Olex2 - Wikipedia [en.wikipedia.org]
- 19. sourceforge.net [sourceforge.net]
- 20. OlexSys [olexsys.org]
- 21. Olex2 | Computing [computing.ch.cam.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 24. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of 6-Bromo-1,3,3-trimethylindolin-2-one: A Senior Scientist's Guide to Safety and Compliance
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. Proper management and disposal of research chemicals are not merely regulatory hurdles; they are foundational pillars of a safe, efficient, and ethical laboratory environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 6-Bromo-1,3,3-trimethylindolin-2-one, ensuring the safety of personnel and adherence to environmental regulations.
Disclaimer: This guide is based on established principles for halogenated organic compounds and data from closely related structures. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for this compound before handling or disposal.
Chemical Profile and Hazard Identification
This compound is a halogenated organic compound. The presence of a carbon-bromine bond is the primary determinant for its waste classification. While toxicological data for this specific molecule may be limited, the hazards are typically associated with related bromo-organic structures. Based on data for the closely related compound 6-Bromo-3,3-dimethylindolin-2-one, the following hazards are anticipated[1]:
| Hazard Classification (GHS) | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
These classifications mandate that the compound be treated as a hazardous substance, requiring specific handling and disposal protocols to mitigate risk.
Core Safety and Handling Protocols
Before any disposal procedure begins, ensuring personal and environmental safety is paramount. The causality here is simple: preventing exposure eliminates the risk of harm.
-
Engineering Controls : Always handle this compound, whether in pure form or as waste, within a certified chemical fume hood. This minimizes inhalation exposure to dust or vapors[2].
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat must be worn and kept fastened.
-
-
Incompatible Materials : Avoid contact with strong oxidizing agents, with which it may react[2]. Keep waste streams separate to prevent unforeseen chemical reactions in the disposal container.
Waste Characterization: The "Halogenated" Distinction
The single most important step in the disposal of this compound is its correct characterization. Due to the bromine atom, this compound is classified as a halogenated organic hazardous waste .
Why is this segregation critical? Disposal facilities often use high-temperature incineration for halogenated waste. This process requires specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion. In contrast, non-halogenated organic waste can often be recycled as fuel. Mixing these waste streams complicates and significantly increases the cost of disposal.
Therefore, you must maintain separate, clearly labeled waste containers for:
-
Halogenated Organic Waste (for compounds like this compound, dichloromethane, chloroform, etc.).
-
Non-Halogenated Organic Waste (for compounds like acetone, hexane, ethyl acetate, etc.).
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.
-
Container Selection :
-
Select a chemically compatible container with a secure, screw-top lid. The container must be in good condition, free of cracks or leaks.
-
The container must be designated exclusively for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" if dissolved in a solvent.
-
-
Waste Collection :
-
For solid waste (e.g., residual compound, contaminated weighing paper): Carefully transfer into the designated solid waste container.
-
For contaminated consumables (e.g., gloves, pipette tips): Place these in the same designated solid waste container.
-
For solutions: Transfer into a designated "Halogenated Organic Liquid Waste" container.
-
Crucially, keep the waste container closed at all times , except when actively adding waste. This prevents the release of vapors into the laboratory.
-
-
Labeling :
-
Proper labeling is a regulatory requirement and a critical safety communication tool. Affix a "Hazardous Waste" label to the container before adding the first drop of waste.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste this compound" . If in a mixture, list all components and their approximate percentages.
-
The associated hazards (e.g., "Irritant").
-
The date the container was started.
-
-
-
Storage :
-
Disposal :
-
Once the container is full, or if waste has been accumulated for a predetermined period (as per your institution's policy), arrange for pickup by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3].
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Management
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel : Notify colleagues in the immediate area.
-
Isolate the Area : Restrict access to the spill location.
-
Don PPE : If not already wearing it, don the appropriate PPE described in Section 2.
-
Contain and Clean :
-
For a small solid spill, gently sweep or vacuum the material into a suitable container for disposal. Avoid creating dust[2].
-
For a small liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite).
-
Scoop the absorbent material into a sealable container.
-
-
Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose : Label the spill cleanup materials as "Hazardous Waste" and dispose of them according to the protocol in Section 4.
-
Report : Report the spill to your laboratory supervisor or EHS department, as required by your institution.
Below is a workflow diagram that visually summarizes the decision-making process for chemical waste handling.
Caption: Decision workflow for proper chemical waste segregation and disposal.
References
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-1,3,3-trimethylindolin-2-one
For Immediate Implementation: A detailed guide for research, scientific, and drug development professionals on the safe handling of 6-Bromo-1,3,3-trimethylindolin-2-one, focusing on personal protective equipment, operational protocols, and disposal.
Hazard Identification and Risk Assessment
This compound is a halogenated organic compound that presents several potential hazards. A thorough risk assessment is the foundational step in ensuring laboratory safety.
Primary Hazards:
-
Skin and Eye Damage: The compound is classified as causing severe skin burns and eye damage.
-
Flammability: It is a flammable liquid and vapor.
-
Aquatic Toxicity: The substance is very toxic to aquatic life with long-lasting effects.
Due to these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, eye contact, and ingestion.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on the specific tasks being performed. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting chemical splash goggles are essential to prevent contact with the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to protect the entire face. |
| Skin/Body | Chemical-resistant Lab Coat or Coveralls | A flame-resistant lab coat that fastens securely is the minimum requirement.[1] For procedures involving significant quantities or a higher risk of spills, chemical-resistant coveralls, such as Tychem®, are recommended to provide full-body protection.[2] |
| Hands | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[3] For prolonged handling or immersion, heavier-duty gloves such as neoprene or Silver Shield® gloves should be used.[2] It is crucial to inspect gloves for any signs of degradation before each use and to change them immediately if contamination is suspected.[4] |
| Respiratory | Respirator (as needed) | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5] If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an appropriate organic vapor cartridge is required.[2][4] |
Safe Handling and Operational Workflow
A systematic workflow is paramount to minimizing the risk of exposure and ensuring a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).[6] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.
-
Chemical Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to minimize vapor inhalation.[5]
-
Use only non-sparking tools and explosion-proof equipment due to the flammable nature of the substance.
-
Ground and bond containers when transferring the material to prevent static discharge.
-
-
Decontamination and Spill Management:
-
In the event of a spill, evacuate the area and alert others.
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[8] Do not let the product enter drains.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
After handling, thoroughly wash hands and any exposed skin.[8]
-
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Remove gloves first, followed by eye and face protection, and finally the lab coat.
-
Waste Disposal:
-
All waste, including the compound itself, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[9][10]
-
Collect waste in a clearly labeled, sealed container.[9] The label should include "Hazardous Waste" and the full chemical name.[9]
-
Do not mix this waste with other non-hazardous or incompatible waste streams.[9]
-
Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[9]
-
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Conclusion
The safe handling of this compound is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate risks, protect themselves and their colleagues, and ensure the integrity of their work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. research.uga.edu [research.uga.edu]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
